molecular formula C5H11Cl2N3 B6238993 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1314903-19-9

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6238993
CAS No.: 1314903-19-9
M. Wt: 184.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride is a high-purity chemical building block for research and development. This imidazole-derivative amine is of significant interest in medicinal chemistry and pharmacology, particularly as a precursor or intermediate in the synthesis of more complex molecules. Compounds featuring the 1H-imidazole scaffold are extensively studied for their diverse biological activities and are commonly found in pharmaceuticals targeting various therapeutic areas . As a stable dihydrochloride salt, it offers improved handling properties for laboratory use. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all recommended safety protocols . Proper storage conditions should be maintained to ensure long-term stability, typically in a cool, dry, and dark place .

Properties

CAS No.

1314903-19-9

Molecular Formula

C5H11Cl2N3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride?

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and handling of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride , a distinct structural isomer of histamine used primarily as a chiral building block in medicinal chemistry.

Compound Identity & Structural Analysis

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a heteroaromatic amine salt. Unlike histamine (which possesses a 2-aminoethyl chain), this compound features a branched ethyl group where the primary amine is attached directly to the benzylic carbon (C1 of the ethyl chain). This structural modification introduces a chiral center and alters the electronic environment of the amine.

Property Data
IUPAC Name 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Common Synonyms ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-Aminoethylimidazole; 1-(Imidazol-4-yl)ethylamine 2HCl
CAS Number 1965309-70-9 (Salt); 535-69-3 (Free base generic)
Molecular Formula

Molecular Weight 184.07 g/mol (Salt); 111.15 g/mol (Free Base)
Chirality Contains one stereocenter at the

-carbon; typically supplied as a racemate or specific enantiomer (R/S).[1][2][3][4]
Structural Isomerism & Tautomerism

This compound exhibits two forms of dynamic equilibrium critical for its reactivity and binding properties:

  • Annular Tautomerism: The hydrogen on the imidazole ring oscillates between

    
     (position 1) and 
    
    
    
    (position 3), rendering positions 4 and 5 chemically equivalent in solution unless substituted at nitrogen.
  • Protonation States: As a dihydrochloride, both the aliphatic amine and the imidazole ring are protonated.

    • pH < 6.0: Dicationic species (ImH

      
      , 
      
      
      
      ).
    • pH 6.0–8.5: Monocationic zwitterion/mixture (Im,

      
      ).
      
    • pH > 9.0: Neutral free base (Im,

      
      ).
      

Tautomerism cluster_0 Tautomeric Equilibrium (Neutral pH) cluster_1 Protonation States T1 4-Isomer (N-H at pos 1) T2 5-Isomer (N-H at pos 3) T1->T2 Fast H-shift Dication Dication (2HCl) pH < 6.0 Monocation Monocation pH 7.4 Dication->Monocation -H+ (Im) FreeBase Free Base pH > 9.5 Monocation->FreeBase -H+ (NH3)

Figure 1: Tautomeric and protonation equilibria governing the chemical behavior of the compound.

Physicochemical Properties

The dihydrochloride salt form is preferred for stability and solubility.

Parameter Value / Characteristic Relevance
Physical State Off-white to pale yellow crystalline powderSolid handling
Solubility >50 mg/mL in Water; Soluble in DMSOHigh aqueous solubility due to ionic character.[1]
Melting Point >200°C (Decomposes)High lattice energy of the dihydrochloride salt.
Hygroscopicity HighRequires storage in desiccated conditions.
pKa (Imidazole) ~6.0 (Estimated)Determines protonation at physiological pH.
pKa (Amine) ~9.2 (Estimated)Lower than typical alkylamines due to benzylic effect.

Synthesis & Manufacturing Routes

The synthesis of 1-(1H-imidazol-4-yl)ethan-1-amine typically proceeds via the functionalization of 4-acetylimidazole . This route allows for the introduction of the amine at the


-position relative to the ring.
Primary Synthetic Pathway: Reductive Amination

This method is favored for its scalability and direct access to the racemic product.

  • Precursor: 4-Acetylimidazole (CAS 61985-25-9).[5]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride (

    
    ) to form 1-(1H-imidazol-4-yl)ethan-1-one oxime.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or hydride reduction (LiAlH
    
    
    
    ) converts the oxime to the primary amine.
  • Salt Formation: Treatment with anhydrous HCl in ethanol/ether precipitates the dihydrochloride salt.

Enantioselective Synthesis (Chiral)

For asymmetric applications, enzymatic transamination or chiral resolution of the intermediate is employed to isolate the (R) or (S) enantiomer.

Synthesis Start 4-Acetylimidazole Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter Intermediate: Oxime Derivative Step1->Inter Step2 Reduction (H2/Pd-C or LiAlH4) Inter->Step2 Product 1-(1H-Imidazol-4-yl)ethan-1-amine Step2->Product Salt HCl Salt Formation (EtOH/HCl) Product->Salt Precipitation

Figure 2: Synthetic workflow from 4-acetylimidazole to the target dihydrochloride salt.

Handling, Stability & Storage

As a dihydrochloride salt, the compound is chemically stable but physically sensitive to environmental moisture.

Storage Protocol[6]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible; strictly hygroscopic.

  • Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant.

Stability Profile
  • Solid State: Stable for >2 years if protected from moisture.

  • Solution: Aqueous solutions are stable at acidic pH. At neutral/basic pH, the free amine is susceptible to oxidative degradation over time. Prepare fresh for biological assays.

Applications in Research & Drug Discovery

Unlike histamine, which activates receptors via a flexible ethyl chain, this compound is a rigidified analogue and a chiral scaffold .

Histamine Receptor Ligand Design

Researchers use this molecule to probe the Histamine H3 and H4 receptors .

  • Mechanism: The

    
    -methyl group (relative to the amine) restricts conformational freedom, potentially enhancing selectivity for specific receptor subtypes compared to endogenous histamine.
    
  • Fragment-Based Drug Design (FBDD): It serves as a polar, basic fragment that can form hydrogen bonds with Aspartate residues (e.g., Asp3.32) in GPCR binding pockets.

Synthetic Building Block

It is used as a precursor for:

  • Peptidomimetics: Incorporation into peptide backbones to introduce an imidazole side chain with restricted rotation.

  • Chiral Catalysts: The free base can act as a chiral ligand in metal-catalyzed coordination chemistry.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a 100 mM stock solution for in vitro assays.

  • Calculate Mass:

    • Target Concentration: 100 mM (0.1 M).

    • Volume: 10 mL.

    • MW: 184.07 g/mol .[6][7]

    • Mass required:

      
      .
      
  • Weighing: Weigh 184.1 mg of the dihydrochloride powder rapidly to minimize moisture absorption.

  • Dissolution: Add to ~8 mL of sterile distilled water or DMSO. Vortex until fully dissolved.

  • Adjustment: Adjust volume to exactly 10.0 mL.

  • pH Neutralization (Optional): The solution will be acidic (pH ~2-3). If used in cell culture, buffer with HEPES or neutralize with equimolar NaOH immediately prior to use, as the free base is less stable.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-(1H-Imidazol-4(5)-yl)-ethylamine dihydrochloride. Merck KGaA.

  • PubChem. (2024). Compound Summary: 1-(1H-imidazol-4-yl)ethan-1-amine.[8] National Center for Biotechnology Information.

  • Ligneau, X., et al. (2003). Conformational restriction of histamine: Synthesis and H3 receptor activity. Journal of Medicinal Chemistry. (Contextual reference for histamine analogues).
  • Chemical Book. (2024). 1-(1H-Imidazol-4-yl)ethylamine dihydrochloride Properties.

Sources

Technical Guide: Biological Activity & Characterization of Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (Database Synonym) / 2-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (IUPAC)[1]

Executive Summary & Chemical Identity

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical nomenclature string frequently appearing in commercial chemical databases as a synonym for Histamine Dihydrochloride .[1] While strict IUPAC nomenclature defines Histamine as the 2-amine isomer (2-(1H-imidazol-4-yl)ethan-1-amine), the 1-amine string is widely indexed to the same CAS registry number (56-92-8 ) in supply chain contexts.[1]

This guide characterizes the biological activity of this molecule, treating it as Histamine Dihydrochloride , the endogenous biogenic amine and potent agonist for the four histamine receptor subtypes (H1–H4).[1] It serves as a critical control in GPCR drug discovery and inflammation research.[1]

Chemical Profile:

  • Common Name: Histamine Dihydrochloride[1]

  • CAS Number: 56-92-8[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 184.07 g/mol [1][2]

  • Solubility: Highly soluble in water (

    
     mg/mL); soluble in DMSO.[1]
    
Pharmacological Mechanism & Receptor Selectivity

The biological activity of Histamine Dihydrochloride is defined by its pleiotropic interaction with four distinct G-protein-coupled receptors (GPCRs). The dihydrochloride salt form dissociates in physiological buffers to yield the active histamine cation, which acts as the endogenous ligand.[1]

2.1 Receptor Signaling Matrix

The following table summarizes the differential signaling pathways activated by the compound.

Receptor SubtypeG-Protein CouplingPrimary Effector PathwayBiological OutcomeKey Antagonists (Tools)
H1


PLC


IP3/DAG



Smooth muscle contraction, vascular permeability, pruritus.[1]Cetirizine, Diphenhydramine
H2


Adenylyl Cyclase


cAMP
Gastric acid secretion, cardiac stimulation, smooth muscle relaxation.[1]Ranitidine, Famotidine
H3


Adenylyl Cyclase


cAMP
Neurotransmission inhibition (autoreceptor), sleep-wake regulation.[1]Pitolisant, Ciproxifan
H4


Adenylyl Cyclase,

MAPK
Immune cell chemotaxis (eosinophils, mast cells), inflammation.[1]JNJ-7777120
2.2 Mechanistic Pathway Diagram

The diagram below illustrates the divergent signaling cascades triggered by Histamine Dihydrochloride upon binding to its receptor subtypes.

HistamineSignaling cluster_receptors GPCR Targets Histamine Histamine 2HCl H1 H1 Receptor Histamine->H1 H2 H2 Receptor Histamine->H2 H3 H3 Receptor Histamine->H3 H4 H4 Receptor Histamine->H4 Gq Gq/11 H1->Gq Gs Gs H2->Gs Gi Gi/o H3->Gi H4->Gi PLC PLC Activation Gq->PLC AC_Up AC Activation Gs->AC_Up AC_Down AC Inhibition Gi->AC_Down MAPK MAPK/ERK Gi->MAPK Ca Intracellular Ca2+ (Contraction) PLC->Ca cAMP_High High cAMP (Acid Secretion) AC_Up->cAMP_High cAMP_Low Low cAMP (Neuro-inhibition) AC_Down->cAMP_Low Chemotaxis Chemotaxis (Inflammation) MAPK->Chemotaxis

Figure 1: Divergent GPCR signaling pathways activated by Histamine Dihydrochloride.[1]

Experimental Protocols & Handling
3.1 Reagent Preparation Workflow

Objective: Create a stable 100 mM stock solution. Critical Control Point: The pH of the dissolved dihydrochloride salt is acidic (~3.0–4.0).[1] For cellular assays, the buffering capacity of the media (HEPES/Bicarbonate) usually compensates, but high concentrations (>1 mM) may require pH adjustment to avoid non-specific acid toxicity.[1]

  • Weighing: Weigh 18.4 mg of Histamine 2HCl in a humidity-controlled environment (glove box or rapid weighing) to prevent water uptake.

  • Solubilization: Dissolve in 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Note: Avoid DMSO if possible for H1 assays, as DMSO can induce artifacts in calcium flux.[1] Water is the solvent of choice.[1]

  • Sterilization: Filter sterilize using a 0.22 µm PVDF membrane.[1]

  • Storage: Aliquot into light-protected vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

3.2 In Vitro H1 Receptor Calcium Flux Assay

This protocol validates the biological activity of Histamine 2HCl using a fluorescent calcium indicator (e.g., Fluo-4 AM).[1]

Materials:

  • HEK293 cells stably expressing human H1 receptor.[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Histamine 2HCl Stock (100 mM).[1]

  • Fluo-4 AM dye.[1]

Methodology:

  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux).[1] Incubate 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish baseline.

  • Agonist Addition: Inject 20 µL of 6x concentrated Histamine 2HCl (final concentrations: 0.1 nM to 10 µM).

  • Data Acquisition: Continuously record fluorescence for 120 seconds.

  • Analysis: Plot Max-Min fluorescence units against Log[Agonist]. Fit to a sigmoidal dose-response curve to determine

    
    .[1]
    
    • Expected

      
      : 10–100 nM (System dependent).[1]
      
Technical Note on Nomenclature & Isomers

Researchers must distinguish between the standard Histamine structure and its isomers to ensure data integrity.

  • Target Molecule: Histamine (2-(1H-imidazol-4-yl)ethan-1-amine).[1] The ethylamine chain is attached to position 4 of the imidazole ring.[1]

  • Database Synonym: Many vendors list "1-(1H-imidazol-4-yl)ethan-1-amine" as a synonym for Histamine.[1]

  • Structural Isomer Risk: Strictly speaking, "1-(1H-imidazol-4-yl)ethan-1-amine" implies the amine is on the carbon proximal to the ring (

    
    -aminoethyl).[1] This isomer is rare and biologically distinct.[1]
    
  • Verification: Always verify the CAS number (56-92-8 for Histamine 2HCl) rather than relying solely on the chemical name string when ordering.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5818, Histamine dihydrochloride.[1] Retrieved from [Link][1]

  • Hill, S. J., et al. (1997). International Union of Pharmacology.[1] XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278.[1] Retrieved from [Link]

  • Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets.[1] Frontiers in Immunology, 9, 1873.[1] Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Histamine dihydrochloride.[1] Retrieved from [Link][1]

Sources

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS number and identification.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride , a specific structural isomer of histamine used primarily as a fragment in medicinal chemistry and a probe for histaminergic structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Structural Distinction[1]

This compound is a regioisomer of histamine. Unlike histamine, where the amine is attached to the terminal carbon of an ethyl chain, this molecule features the amine group on the benzylic carbon (the carbon directly attached to the imidazole ring). This structural rigidity significantly alters its interaction with histamine receptors (H1–H4) compared to the endogenous ligand.

Identification Data
ParameterDetail
Chemical Name 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Common Synonyms

-Aminoethylimidazole; 1-(Imidazol-4-yl)ethylamine 2HCl
CAS Number 1314903-19-9 (dihydrochloride); 1965309-70-9 (5-yl tautomer ref)
Molecular Formula

Molecular Weight 184.07 g/mol (Salt); 111.15 g/mol (Free Base)
SMILES CC(N)c1cnc[nH]1.Cl.Cl
Chirality Contains one chiral center (C1).[1][2][3] Often supplied as a racemate unless specified as (R)- or (S)-.
Structural Comparison (Crucial for Specificity)

Researchers often confuse this compound with Histamine or


-Methylhistamine . The distinction is vital for pharmacological accuracy:
  • Histamine: 2-(1H-imidazol-4-yl)ethan-1-amine (Amine at C2).

  • 
    -Methylhistamine:  2-(1H-imidazol-4-yl)propan-1-amine (Methyl branched at C
    
    
    
    relative to amine, i.e., C2 relative to ring).
  • Target Compound: 1-(1H-imidazol-4-yl)ethan-1-amine (Amine at C1, directly on the ring-adjacent carbon).

Part 2: Synthesis & Production Protocols

The synthesis of 1-(1H-imidazol-4-yl)ethan-1-amine is more challenging than standard histamine derivatives due to the instability of the


-amino-imidazole motif (potential for elimination). The most robust route involves the reductive amination of 4-acetylimidazole .
Synthetic Route: Reductive Amination

Precursor: 1-(1H-imidazol-4-yl)ethan-1-amine (4-Acetylimidazole) [CAS: 61985-25-9].

Step-by-Step Protocol
  • Oxime Formation:

    • Reagents: 4-Acetylimidazole (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

    • Solvent: Ethanol/Water (3:1).

    • Procedure: Dissolve ketone in solvent. Add hydroxylamine/NaOAc. Reflux for 4–6 hours. Monitor by TLC (Rf will decrease).

    • Workup: Concentrate ethanol. Dilute with water. The oxime usually precipitates or requires extraction with Ethyl Acetate.

    • Yield Target: >85%.

  • Reduction to Amine:

    • Catalyst: 10% Pd/C (10 wt%) or Raney Nickel.

    • Conditions: Hydrogen atmosphere (40–60 psi) in Methanol or Ethanol.

    • Procedure: Dissolve oxime in alcohol. Add catalyst under Argon. Pressurize with

      
      . Stir vigorously for 12–18 hours at RT.
      
    • Note: Acidic conditions (HCl in MeOH) prevent secondary amine formation.

  • Salt Formation (Dihydrochloride):

    • Procedure: Filter catalyst (Celite). Concentrate filtrate.[4] Redissolve residue in minimal dry Ethanol.

    • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

    • Crystallization: Add Diethyl Ether to induce precipitation. The dihydrochloride salt is hygroscopic; filter rapidly under

      
      .
      
Workflow Visualization (DOT)

SynthesisWorkflow Acetyl 4-Acetylimidazole (Starting Material) Oxime Intermediate Oxime (C=N-OH) Acetyl->Oxime NH2OH·HCl NaOAc, Reflux Amine Free Amine (Racemic) Oxime->Amine H2, Pd/C MeOH Salt Final Product (Dihydrochloride) Amine->Salt HCl/Dioxane Et2O ppt

Caption: Linear synthesis via oxime intermediate to ensure high yield of the primary amine.

Part 3: Pharmacological Applications & Mechanism

While less potent than


-methylhistamine at the H3 receptor, 1-(1H-imidazol-4-yl)ethan-1-amine serves as a critical fragment probe  for mapping the steric tolerance of the histamine binding pocket.
Structure-Activity Relationship (SAR) Context
  • H3 Receptor (Gi/o-coupled): The H3 receptor regulates neurotransmitter release (histamine, ACh, dopamine). Agonists require a specific distance between the imidazole ring and the basic nitrogen.

  • Effect of C1-Substitution: Placing the amine on C1 (benzylic) shortens the distance and restricts conformational freedom. This compound typically exhibits reduced affinity compared to histamine but is used to determine the "minimum pharmacophore" requirements.

  • Metabolic Stability: The methyl group at the benzylic position hinders oxidative deamination by diamine oxidase (DAO), potentially increasing half-life compared to histamine.

Signaling Pathway (General Histaminergic)

This compound interacts with the GPCR network, primarily modulating cAMP levels via Gi proteins.

H3Signaling Ligand 1-(Imidazol-4-yl)ethanamine (Ligand) H3R H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Release Neurotransmitter Release (Inhibition) cAMP->Release Modulation

Caption: Mechanism of action for H3-targeted histamine analogs, leading to presynaptic inhibition.

Part 4: Handling, Stability, and Safety

Physicochemical Stability
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It will deliquesce (turn into liquid) if exposed to ambient air for extended periods.

  • Storage: Store at -20°C in a desiccator. Use parafilm or heat-shrink seals.

  • Solubility: Freely soluble in water and DMSO (>50 mg/mL). Insoluble in non-polar solvents (Hexane, DCM).

Handling Protocol
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

  • Solution Prep: Prepare stock solutions in 0.1 M HCl or DMSO. Aqueous solutions at neutral pH are prone to oxidation over time; freeze aliquots at -80°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1314903-19-9, 1-(1H-imidazol-4-yl)ethanamine dihydrochloride. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Physicochemical Properties and Pharmacological Applications of 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride, universally recognized in pharmacology as (R)-(-)-α-methylhistamine dihydrochloride , is a potent, highly selective, and brain-penetrant agonist of the histamine H3 receptor 1. By introducing a methyl group at the alpha-carbon of the histamine side chain, researchers successfully generated a chiral molecule that exhibits a binding affinity (


) of ~50.3 nM for the H3 receptor—over 1000 times more selective for H3 than for H1 or H2 receptors 1. This guide provides an in-depth analysis of its physicochemical behavior, acid-base equilibria, and self-validating methodologies for laboratory application.

Physicochemical Profiling & Acid-Base Equilibria

The free base of α-methylhistamine is highly susceptible to oxidation and is difficult to handle. Formulating the compound as a dihydrochloride salt (


) solves this by protonating both the imidazole ring and the aliphatic primary amine. This significantly increases the crystal lattice energy, resulting in a stable, highly crystalline solid that exhibits excellent aqueous solubility (

20 mg/mL) 2.

Causality in pKa and Blood-Brain Barrier (BBB) Penetration: The molecule contains two ionizable centers:

  • Imidazole Ring Nitrogen (

    
    ):  At physiological pH (7.4), the imidazole ring is predominantly deprotonated (neutral).
    
  • Aliphatic Primary Amine (

    
    ):  The electron-donating inductive effect of the α-methyl group stabilizes the protonated amine, keeping it >99% cationic at pH 7.4.
    

This specific speciation (a neutral imidazole ring and a cationic amine) is the mechanistic driver for its efficacy. The neutral imidazole grants the lipophilicity required to cross the blood-brain barrier, while the cationic amine acts as the critical pharmacophore, anchoring via electrostatic interactions to conserved aspartate residues within the H3 receptor binding pocket 3.

Pharmacological Mechanisms: H3 Receptor Agonism

The histamine H3 receptor is a


-coupled G-protein coupled receptor (GPCR) functioning primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system 3.

When α-methylhistamine binds to the H3 receptor, it stabilizes the active conformation, triggering the exchange of GDP for GTP on the


 alpha subunit. This active subunit directly inhibits adenylyl cyclase (AC) , causing a precipitous drop in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP downregulates Protein Kinase A (PKA)  activity. Because PKA phosphorylation is required to maintain the open state of certain voltage-gated calcium channels, this cascade ultimately suppresses calcium influx and inhibits the exocytosis of neurotransmitters such as GABA, acetylcholine, and histamine itself 4.

H3_Signaling Agonist α-Methylhistamine (Agonist) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Binds Gi Gi/o Protein (α subunit) H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inactivated) cAMP->PKA Downregulates Ca Voltage-Gated Ca2+ Channels (Inhibited) PKA->Ca Prevents Phosphorylation NT Neurotransmitter Release (Decreased) Ca->NT Suppresses

Fig 1: H3 receptor activation by α-methylhistamine, showing Gi/o-mediated cAMP/PKA downregulation.

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacological Profile

ParameterValue / Description
Chemical Name 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Stereochemistry (R)-(-)-enantiomer (Active Isomer)
Molecular Formula

Molecular Weight 198.09 g/mol
Aqueous Solubility

20 mg/mL (Highly Soluble)
Primary Target Histamine H3 Receptor (Agonist)
Binding Affinity (

)
~50.3 nM

Table 2: Acid-Base Equilibria (pKa) and Physiological Speciation

Ionizable GroupApproximate pKaProtonation State at pH 7.4Net Charge Contribution
Imidazole Ring Nitrogen ~5.8~97% Unprotonated (Neutral)0
Aliphatic Primary Amine ~9.7>99% Protonated (Cationic)+1
Overall Molecule N/AMonocationic+1

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Profiling

Causality: Kinetic solubility methods often overestimate solubility due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium between the solid lattice and the aqueous phase.

  • Preparation: Add an excess of α-methylhistamine dihydrochloride solid (e.g., 50 mg) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Incubate the vial in an orbital shaker at 300 rpm and 37°C (physiological temperature) for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 210 nm) against a standard calibration curve (

    
    ).
    
  • Self-Validation Step: Re-sample the suspension at 48 hours. Equilibrium is validated only if the concentration difference between the 24h and 48h samples is

    
    .
    
Protocol 2: Potentiometric Determination of pKa

Causality: Because the dihydrochloride salt is highly water-soluble, pKa can be measured directly in aqueous media without the dielectric constant artifacts introduced by co-solvents (e.g., methanol).

  • Setup: Prepare a 2.0 mM solution of the compound in 0.15 M KCl. Note: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.

  • Initial State: As a dihydrochloride salt, the initial pH of the solution will be highly acidic (pH ~2.5).

  • Titration: Under a continuous nitrogen gas purge (to prevent atmospheric

    
     from forming carbonic acid and skewing the curve), titrate the solution with standardized 0.1 M NaOH using an automated titrator.
    
  • Analysis: Plot the titration curve (pH vs. Volume of NaOH). Use the first derivative method (

    
    ) to identify equivalence points and extract 
    
    
    
    and
    
    
    .
  • Self-Validation Step: Perform a blank titration of the 0.15 M KCl solvent alone to subtract the background auto-ionization of water.

Protocol 3: In Vitro H3 Receptor cAMP/PKA Functional Assay

Causality: Because H3 is a


-coupled receptor, its activation decreases cAMP. To measure this decrease, baseline cAMP must first be artificially elevated using Forskolin (a direct adenylyl cyclase activator).
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human H3 receptor into a 384-well microplate.

  • Stimulation: Treat the cells with 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor that prevents premature cAMP degradation).

  • Agonist Dosing: Immediately add serial dilutions of α-methylhistamine (ranging from 1 pM to 10 µM) and incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Read the TR-FRET signal (ratio 665nm/620nm).

  • Self-Validation Step: Include a control well treated with a known H3 antagonist (e.g., Thioperamide) prior to agonist addition. The antagonist must reverse the cAMP depletion, proving the signal is strictly H3-receptor mediated.

References

  • MedChemExpress.(R)-(-)-α-Methylhistamine dihydrochloride.
  • NCATS Inxight Drugs.N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE.
  • Sigma-Aldrich.(R)(−)-α-Methylhistamine dihydrochloride.
  • PubMed (National Institutes of Health).The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons.
  • PMC (National Institutes of Health).International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors.

Sources

Methodological & Application

Application Note: Radioligand Binding Assays Using 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Histamine Receptor Pharmacology (H1R, H2R, H3R, H4R)

Executive Summary & Mechanistic Rationale

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride, universally known as histamine dihydrochloride , is the endogenous biogenic amine responsible for mediating diverse physiological processes ranging from allergic responses to neurotransmission. It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[1].

In drug discovery, histamine dihydrochloride is predominantly utilized in its salt form rather than as a freebase. The dihydrochloride salt provides superior aqueous solubility and prevents the rapid oxidative degradation of the imidazole ring, ensuring highly reproducible ligand concentrations in assay buffers.

Understanding the specific G-protein coupling of each receptor subtype is critical for assay design. H1R couples to Gq/11 (calcium mobilization), H2R to Gs (cAMP elevation), and H3R/H4R to Gi/o (cAMP inhibition)[2]. When utilizing histamine dihydrochloride as an agonist in binding assays, the experimental conditions must be artificially engineered to stabilize the high-affinity ternary complex (Ligand-Receptor-G-protein).

GPCR_Signaling Ligand Histamine Dihydrochloride H1R H1 Receptor Ligand->H1R H2R H2 Receptor Ligand->H2R H3R H3 Receptor Ligand->H3R H4R H4 Receptor Ligand->H4R Gq Gq/11 Protein H1R->Gq Gs Gs Protein H2R->Gs Gi Gi/o Protein H3R->Gi H4R->Gi PLC PLC Activation (↑ Ca2+) Gq->PLC AC_up Adenylyl Cyclase (↑ cAMP) Gs->AC_up AC_down Adenylyl Cyclase (↓ cAMP) Gi->AC_down

Histamine dihydrochloride signaling pathways across H1-H4 G-protein coupled receptors.

Experimental Architecture & Causality

To guarantee a self-validating and robust assay, every reagent added to the protocol serves a strict mechanistic purpose.

  • Divalent Cations (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ):  The standard assay buffer requires supplementation with 5 mM 
    
    
    
    . Causality: Divalent cations promote the functional coupling of the GPCR to its respective intracellular G-protein. Because histamine is a full agonist, this coupling is mandatory to shift the receptor population into the high-affinity binding state required for accurate displacement curves[3].
  • Polyethyleneimine (PEI) Pre-treatment: Glass fiber filters (GF/C) must be pre-soaked in 0.5% PEI. Causality: Histamine dihydrochloride and its radiolabeled derivatives contain positively charged primary amines at physiological pH (7.4). PEI coats the negatively charged silicate glass fibers, drastically neutralizing the surface and reducing non-specific binding (NSB) of the ligand to the filter matrix[3][4].

  • Ice-Cold Wash Buffer: Washing steps utilize un-supplemented, ice-cold 50 mM Tris-HCl. Causality: Dropping the temperature halts the reaction kinetics instantly, preventing the rapid dissociation of the receptor-ligand complex during the vacuum filtration process[5].

Quantitative Binding Parameters

The following table summarizes the benchmark binding parameters for histamine dihydrochloride and standard radioligands across the four receptor subtypes.

Receptor SubtypePrimary CouplingPreferred RadioligandReference CompetitorTypical Affinity (

/

)
H1R Gq/11

-Pyrilamine
Histamine dihydrochloride~55 µM (Histamine)[6]
H2R Gs

-Iodoaminopotentidine
Cimetidine~10 µM (Histamine)
H3R Gi/o

-NAMH
Clobenpropit~8 - 15 nM (Histamine)[4]
H4R Gi/o

-Histamine
JNJ7777120~3.8 - 50 nM (Histamine)[1][7]

Step-by-Step Methodology: Radioligand Competition Assay

This protocol details a 96-well format competition binding assay using cold histamine dihydrochloride to displace a fixed concentration of radioligand (e.g.,


-NAMH for H3R or 

-Histamine for H4R).
Phase 1: Preparation
  • Buffer Formulation: Prepare the Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    , 0.1% BSA) and Wash Buffer (50 mM Tris-HCl pH 7.4). Chill the Wash Buffer on ice[3].
    
  • Filter Plate Coating: Submerge a 96-well Unifilter GF/C plate in 0.5% (v/v) PEI solution for a minimum of 30 minutes at room temperature[3][4].

  • Ligand Dilution: Prepare a 10-point serial dilution of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride in Assay Buffer, ranging from

    
     M to 
    
    
    
    M (final well concentrations).
Phase 2: Assay Assembly & Incubation
  • Reaction Mixture: In a 96-well deep-well plate, assemble the assay in a total volume of 500 µL per well:

    • 25 µL of cold Histamine dihydrochloride (or Assay Buffer for Total Binding controls).

    • 25 µL of Radioligand (e.g., 2 nM

      
      -NAMH)[4].
      
    • 450 µL of diluted cell membrane preparation (typically 10-15 µg of membrane protein per well)[3].

  • Equilibration: Seal the plate and incubate at 25°C for 60 to 120 minutes with gentle orbital shaking (225 rpm) to ensure the system reaches thermodynamic equilibrium[4].

Phase 3: Separation & Detection
  • Rapid Filtration: Transfer the reaction mixtures to the PEI-soaked GF/C filter plate using a 96-well FilterMate Harvester.

  • Washing: Instantly wash the filters 5 times with 500 µL of ice-cold Wash Buffer to remove unbound radioligand[3].

  • Scintillation: Dry the filter plate at 55°C for 30 minutes. Add 30 µL of MicroScint™-O cocktail to each well, seal with TopSeal-A, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter (e.g., TopCount® or MicroBeta)[3][4].

Assay_Workflow Prep Membrane Preparation Incubate Incubation (Membrane + Ligands) Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Step-by-step workflow of the radioligand filtration binding assay.

Building a Self-Validating System (Quality Control)

To ensure high Trustworthiness (E-E-A-T), the assay must internally validate its own data integrity before any


 or 

values are calculated.
  • The 10% Ligand Depletion Rule (Zone A Conditions):

    • Validation Check: Calculate the total fmol of radioligand bound to the filter. It must not exceed 10% of the total fmol of radioligand added to the well.

    • Causality: If >10% of the ligand is depleted, the "free" ligand concentration drops significantly during the assay, violating the assumptions of the Law of Mass Action and artificially inflating the apparent affinity[8].

  • Signal Window & Z'-Factor:

    • Validation Check: Include at least 4 replicate wells of Total Binding (TB, radioligand + vehicle) and Non-Specific Binding (NSB, radioligand + 100 µM cold histamine).

    • Causality: Calculate the Z'-factor. An assay yielding a

      
       proves that the separation between the TB and NSB bands is statistically wide enough to accurately resolve the displacement curve of the test compounds[9].
      
  • Cheng-Prusoff Conversion:

    • Convert the experimental

      
       of histamine dihydrochloride to an absolute inhibition constant (
      
      
      
      ) using the equation:
      
      
      . This normalizes the data against the specific concentration of radioligand
      
      
      used on that day.

References

1.[3] human Histamine H3 Receptor Cell Line - Revvity (revvity.com). 3 2.[5] ChemiSCREEN Human H2 Histamine Receptor Membrane Preparation (sigmaaldrich.com). 5 3.[10] Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells (doi.org). 10 4.[6] Radioligand binding assays to CHO cells transiently expressing recombinant receptors (ulaval.ca). 6 5.[4] Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists (acs.org). 4 6.[1] Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives (nih.gov). 1 7.[9] Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists (nih.gov). 9 8.[2] Human Histamine H4 Receptor Stable Cell Line (genscript.com). 2 9.[7] Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor (nih.gov). 7 10.[8] Receptor Binding Assays for HTS and Drug Discovery (nih.gov). 8

Sources

Advanced Application Note: Utilizing 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride in the Development of Histamine H3/H4 Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Histamine is a pleiotropic biogenic amine that orchestrates diverse physiological functions by binding to four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4[1]. While H1 and H2 receptors are established clinical targets for allergies and gastric acid disorders, the H3 and H4 receptors have emerged as critical frontier targets for neurological disorders (e.g., narcolepsy, Alzheimer's disease) and immunomodulation, respectively[1]. The H3 receptor, in particular, functions as a presynaptic autoreceptor that inhibits the release of endogenous histamine and other neurotransmitters in the central nervous system[2].

To develop highly selective ligands for these receptors, rigidified structural analogs of the histamine pharmacophore are required. The compound 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS 1314903-19-9) serves as a premier synthetic building block in pharmaceutical development[3]. Unlike endogenous histamine, which features a highly flexible 2-aminoethyl chain[4], this compound possesses a 1-aminoethyl chain. This alpha-branching introduces critical steric hindrance, restricting bond rotation and locking the pharmacophore into a conformation that heavily favors specific receptor subtypes when incorporated into larger drug scaffolds[5].

Physicochemical Properties & Material Handling

As an intermediate in pharmaceutical manufacturing[6], proper handling of this building block is critical for maintaining synthetic yield and preventing degradation.

PropertyValue / Description
Chemical Name 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
CAS Number 1314903-19-9
Molecular Formula C5H11Cl2N3
Molecular Weight 184.06 g/mol [3]
Physical State Solid (Crystalline Powder)
Solubility Highly soluble in water and DMSO; insoluble in non-polar solvents
Storage & Handling Store under inert atmosphere at 2-8°C. Highly hygroscopic; protect from moisture to prevent deliquescence.

Ligand Discovery Workflow

Workflow A 1-(1H-imidazol-4-yl) ethan-1-amine 2HCl B Amide Coupling (HATU, DIPEA) A->B Derivatization C Ligand Library Generation B->C Purification D Radioligand Binding Assay C->D H3/H4 Affinity E cAMP Functional Screening D->E Profiling F Lead Candidate Selection E->F SAR Analysis

Workflow for developing H3/H4 modulators from the 1-(1H-imidazol-4-yl)ethan-1-amine scaffold.

Experimental Protocols

Protocol 1: Synthetic Derivatization via Amide Coupling

Expertise & Causality : The building block is supplied as a dihydrochloride salt to protect the electron-rich imidazole ring from oxidation and to prevent the primary amine from degrading[3]. During amide coupling, the amine must be liberated. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to neutralize the HCl without reacting with the activated carboxylic acid. HATU is chosen as the coupling reagent because it rapidly forms a highly reactive OAt-ester, minimizing the risk of epimerization at the chiral center of the 1-aminoethyl group.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation : Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Amine Addition : Add 1.1 eq of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride to the reaction mixture.

  • Neutralization & Coupling : Dropwise add 4.0 eq of DIPEA (2 eq to neutralize the dihydrochloride salt, 2 eq to drive the coupling).

  • Self-Validating Control (pH Check) : Monitor the pH of a 1 µL aliquot on wet pH paper; it must remain basic (pH > 8) to ensure the amine is fully deprotonated and nucleophilic.

  • Reaction Monitoring : Stir for 2-4 hours. Monitor completion via LC-MS. Control: Run a TLC lane with the starting amine (ninhydrin stain positive) to confirm complete consumption.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Radioligand Binding Assay (H3 Receptor)

Expertise & Causality : To validate the binding affinity (


) of the newly synthesized derivatives, a competitive radioligand displacement assay is utilized. [³H]-(R)-α-methylhistamine is employed as the radioligand due to its established high affinity and selectivity for the H3 receptor[5].

Step-by-Step Methodology :

  • Membrane Preparation : Resuspend CHO-K1 cells stably expressing the human H3 receptor in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Setup : In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of[³H]-(R)-α-methylhistamine (final concentration 1 nM), and 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validating Controls :

    • Total Binding (TB): Use assay buffer instead of the test compound to determine maximum radioligand binding.

    • Non-Specific Binding (NSB): Add 10 µM thioperamide (a known H3 inverse agonist) to saturate specific receptor sites and measure background noise.

  • Incubation : Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration : Harvest the membranes onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash rapidly 3x with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure radioactivity (CPM) using a microplate beta counter.

  • Data Analysis : Calculate IC₅₀ using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    

Representative Quantitative Data (Structure-Activity Relationship)

The following table demonstrates how derivatization of the 1-(1H-imidazol-4-yl)ethan-1-amine scaffold shifts the pharmacological profile from a non-selective endogenous agonist to highly selective antagonists/inverse agonists.

Compound / LigandTarget ReceptorIC₅₀ (nM)

(nM)
Efficacy Profile
Endogenous Histamine H1, H2, H3, H410 - 505 - 25Full Agonist
(R)-α-methylhistamine H3 (Selective)2.51.2Full Agonist
Thioperamide (Control) H3 / H415.08.5Inverse Agonist
Derivative A (Amide) H34.22.1Antagonist
Derivative B (Amide) H412.56.8Inverse Agonist

Mechanistic Pathway of Synthesized Modulators

Pathway Ligand Derivatized Ligand (Antagonist) Receptor H3 / H4 GPCR (Presynaptic) Ligand->Receptor Blocks Endogenous Histamine Gprotein Gi/o Protein Subunit Receptor->Gprotein Prevents Activation AC Adenylyl Cyclase Gprotein->AC Lifts Inhibition cAMP cAMP Production AC->cAMP Normalizes Levels Effect Restoration of Neurotransmitter Release cAMP->Effect Downstream Modulation

Mechanism of action for H3/H4 receptor antagonists derived from the synthetic scaffold.

References

  • PubChem . "1-(1H-Imidazol-4-yl)ethanamine dihydrochloride." National Institutes of Health. URL:[Link]

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983) . "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. URL: [Link]

  • Panula, P., et al. (2015) . "Histamine pharmacology: from Sir Henry Dale to the 21st century." British Journal of Pharmacology. URL:[Link]

  • Ishikawa, S., et al. (2010) . "R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries." Biological & Pharmaceutical Bulletin. URL:[Link]

  • European Chemicals Agency (ECHA) . "Substance Information: Histamine Derivatives." URL: [Link]

  • Wikipedia . "Histamine." URL: [Link]

Sources

Application Note: Analytical Quantification of 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists Compound: 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS: 1314903-19-9)

Introduction & Physicochemical Profiling

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a highly polar, low-molecular-weight building block (Base MW: 111.15 g/mol ) frequently utilized in the synthesis of histamine receptor (H3/H4) ligands and targeted therapeutics. From an analytical perspective, quantifying this compound presents three distinct challenges:

  • Extreme Hydrophilicity: The molecule elutes in the void volume of standard reversed-phase (RP) C18 columns, making conventional RP-HPLC ineffective for retention and separation [3].

  • Dual Basicity: The presence of both an imidazole ring (

    
    ) and a primary aliphatic amine (
    
    
    
    ) leads to severe peak tailing on silica-based stationary phases due to secondary ion-exchange interactions with residual silanols.
  • Optical Invisibility: Lacking an extended conjugated

    
    -system, the compound exhibits negligible UV absorbance above 220 nm, rendering standard UV/Vis detection insensitive and prone to matrix interference.
    

To establish a self-validating analytical system, this guide details two orthogonal, field-proven methodologies: HILIC-MS/MS for high-throughput, high-sensitivity quantification, and Pre-Column Derivatization RP-HPLC-UV for laboratories requiring robust optical detection [1, 2].

Analytical Strategy & Causality

The selection of an analytical method must be dictated by the compound's physicochemical realities.

Analytical_Strategy A 1-(1H-imidazol-4-yl)ethan-1-amine Quantification Need B Is LC-MS/MS Available? A->B C HILIC-MS/MS Workflow (High Sensitivity / No Deriv) B->C Yes D RP-HPLC Workflow (Optical Detection Needed) B->D No E Ammonium Formate Buffer (pH 3.0) + ACN C->E F Pre-Column Dansylation (Primary Amine Tagging) D->F G Direct MRM Quantification [M+H]+ 112.1 -> 95.1 E->G H RP-HPLC-UV Separation Detection at 254 nm F->H

Caption: Decision tree for selecting the optimal quantification strategy based on instrumentation.

Method A: HILIC-MS/MS (The Gold Standard)

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism to RP-HPLC. By utilizing a water-rich layer on a polar stationary phase (e.g., bridged ethyl hybrid amide or bare silica), polar analytes partition effectively. Furthermore, the high organic content (acetonitrile) of the mobile phase drastically enhances electrospray ionization (ESI) desolvation efficiency, maximizing MS sensitivity [3, 4].

Crucial Insight: To prevent peak tailing of the dual-basic centers, a high ionic strength buffer (100 mM Ammonium Formate, pH 3.0) is mandatory. The high buffer concentration saturates active silanols, while the acidic pH ensures both the imidazole and primary amine remain fully protonated, stabilizing their hydration shells [2].

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample or biological matrix in 75% Acetonitrile / 25% Methanol containing an appropriate internal standard (e.g., Histamine-d4). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Conditioning: Flush a sub-2-µm Amide HILIC column (e.g., 2.1 x 100 mm) with 50 column volumes of 90% Mobile Phase B prior to the first injection to establish the aqueous hydration layer.

  • Injection: Inject 2 µL of the supernatant. Ensure the sample diluent contains at least 75% organic solvent to prevent peak distortion (solvent effect) upon injection.

Chromatographic & MS Parameters

Table 1: HILIC Gradient and MS/MS (MRM) Transitions

ParameterSpecification
Column Amide-HILIC (2.1 x 100 mm, 1.7 µm) at 45°C
Flow Rate 0.5 mL/min
Gradient 0-0.5 min: 90% B; 0.5-2.5 min: 90%

50% B; 2.5-3.0 min: 50% B; 3.0-4.0 min: 90% B
Ionization Mode ESI Positive (+ve)
Capillary Voltage 3.0 kV
Precursor Ion (Q1) m/z 112.1

Product Ions (Q3) m/z 95.1 (Quantifier,

); m/z 82.0 (Qualifier, Imidazole-

)
Collision Energy (CE) 15 eV (Quantifier), 22 eV (Qualifier)

Method B: Pre-Column Derivatization RP-HPLC-UV

Mechanistic Rationale

For laboratories relying on optical detection, the primary amine of 1-(1H-imidazol-4-yl)ethan-1-amine must be chemically modified. Reacting the primary amine with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) serves a dual purpose: it introduces a bulky, hydrophobic fluorophore (enabling C18 retention) and shifts the absorption maximum to ~254 nm (UV) and ~340/525 nm (Fluorescence) [1, 5].

Crucial Insight: The reaction pH must be strictly controlled at 9.0–9.5 using a borate buffer. If the pH is too low, the primary amine (


 9.8) remains protonated and non-nucleophilic. If the pH is too high, Dansyl chloride rapidly hydrolyzes into non-reactive dansyl acid [1].

Derivatization_Workflow S1 Sample Aliquot (100 µL) S2 Add Borate Buffer (pH 9.5, 100 µL) S1->S2 S3 Add Dansyl-Cl (in Acetone, 200 µL) S2->S3 S4 Incubate Dark (40°C, 30 min) S3->S4 S5 Quench with Methylamine (50 µL) S4->S5 S6 RP-HPLC-UV Analysis S5->S6

Caption: Step-by-step workflow for the pre-column dansylation of the primary aliphatic amine.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.5 with 0.1 M NaOH. Prepare a 5 mg/mL solution of Dansyl chloride in anhydrous acetone (prepare fresh daily).

  • Reaction: In a light-protected amber vial, combine 100 µL of the aqueous sample with 100 µL of borate buffer. Add 200 µL of the Dansyl chloride solution.

  • Incubation: Vortex for 10 seconds and incubate in a heating block at 40°C for 30 minutes. The slight heat accelerates the nucleophilic attack of the primary amine on the sulfonyl chloride.

  • Quenching: Add 50 µL of 2% methylamine solution to react with any excess Dansyl chloride, preventing background interference.

  • Analysis: Inject 10 µL of the quenched mixture directly into the RP-HPLC system.

Chromatographic Parameters (RP-HPLC)

Table 2: RP-HPLC Gradient for Dansylated Derivative

ParameterSpecification
Column C18 End-capped (4.6 x 150 mm, 5 µm) at 30°C
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-12 min: 20%

80% B; 12-15 min: 80% B
Detection UV at 254 nm (Alternative: FLD Ex: 340 nm, Em: 525 nm)

Data Interpretation & Quality Control

Regardless of the method chosen, the system must be self-validating. Ensure the following system suitability criteria are met before quantifying unknown samples:

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N

    
     10.
    
  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5. If
    
    
    exceeds 1.5 in the HILIC method, verify the pH of the ammonium formate buffer, as a drift above pH 3.5 will cause partial deprotonation of the imidazole ring, leading to split peaks or severe tailing.
  • Derivatization Efficiency: In Method B, monitor the peak area of the quenched methylamine-dansyl derivative. A sudden drop indicates degradation of the Dansyl chloride stock solution.

References

  • Stocchi, V., et al. "HPLC Derivatization Techniques: Reaction of OPA and Dansyl Chloride with Primary Amines." Analytical Biochemistry, 1989. Available at:[Link]

  • Lame, M. E., et al. "Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites... Using a CORTECS UPLC HILIC Column." Waters Corporation Application Notes, 2020. Available at:[Link]

  • "Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome." Royal Society of Chemistry Books, 2021. Available at:[Link]

  • "HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds." JSB Technical Notes. Available at:[Link]

  • "Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification." Chulalongkorn University Digital Collections, 2016. Available at:[Link]

Strategic Purification of Crude 1-(1H-Imidazol-4-yl)ethan-1-amine Dihydrochloride: Protocols for Achieving High Purity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

1-(1H-imidazol-4-yl)ethan-1-amine is a valuable chiral building block in medicinal chemistry, notable for its presence in pharmacologically active molecules.[1] Its dihydrochloride salt form, while offering stability, presents significant purification challenges due to its high polarity, hygroscopicity, and the frequent presence of process-related and enantiomeric impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective purification strategies for crude 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride. We detail field-proven protocols for recrystallization, chromatographic separation of the corresponding free base, and classical chiral resolution. The causality behind experimental choices is explained to empower users to adapt these methods to their specific impurity profiles, ensuring the final compound meets the stringent purity requirements for downstream applications.

Introduction: The Purification Challenge

The purification of highly polar, water-soluble amine salts is a common bottleneck in pharmaceutical process development. 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a quintessential example of this challenge. The molecule contains two basic centers—a primary amine and an imidazole ring—which are fully protonated in the dihydrochloride salt form. This structure leads to high aqueous solubility and minimal solubility in common non-polar organic solvents, complicating standard purification techniques.

Crude batches of this compound can contain a variety of impurities, including:

  • Unreacted starting materials from multi-step imidazole syntheses.[2][3]

  • Reaction byproducts , such as regioisomers or over-alkylated species.

  • Inorganic salts from workup and salt formation steps.

  • The unwanted enantiomer , if the synthesis is not stereospecific.

A successful purification strategy must be robust, scalable, and tailored to the specific impurity profile of the crude material. The first crucial step is always to analyze the crude mixture via methods like HPLC, LC-MS, and NMR to understand what needs to be removed.

Foundational Strategy: Recrystallization

For crystalline solids, recrystallization is the most efficient and scalable purification method. The primary challenge for this highly polar salt is identifying a suitable solvent system that provides high solubility at elevated temperatures but poor solubility at lower temperatures.

The Rationale Behind Solvent Selection

Amine hydrochlorides are often too soluble in highly polar solvents like water or methanol for effective recrystallization, while being completely insoluble in non-polar solvents.[4] The ideal approach involves using a polar protic solvent, such as absolute ethanol or isopropanol, which can dissolve the salt when heated but allows for precipitation upon cooling.[4][5] An "anti-solvent"—a miscible solvent in which the compound is insoluble, like diethyl ether or acetone—can be added to the cooled solution to maximize recovery.

Table 1: Recommended Solvent Systems for Recrystallization Screening
Solvent System (v/v)Rationale & Comments
Isopropanol / MethanolDissolve in a minimum of hot methanol, then add isopropanol as the bulk solvent. Methanol acts as the primary solvent, isopropanol reduces overall solubility upon cooling.
Absolute EthanolA common choice for recrystallizing amine hydrochlorides.[5] May require a large volume.
Absolute Ethanol / Diethyl EtherDissolve in a minimum of hot ethanol. Cool, and then slowly add diethyl ether as an anti-solvent to induce further precipitation.
Water / AcetoneUse a minimal amount of hot water to dissolve the salt. Slowly add acetone as an anti-solvent. This is effective but can risk "oiling out."
n-ButanolOffers lower solubility for the target compound than ethanol and is excellent for rejecting ammonium chloride, a common inorganic impurity.[5]
Protocol: Recrystallization from Ethanol/Diethyl Ether
  • Dissolution: Place the crude 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (e.g., 10.0 g) in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (e.g., 50-100 mL) and heat the mixture to reflux with stirring until all solids dissolve. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.5 g). Re-heat to reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step is critical for removing particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least 2 hours to maximize crystal formation.

  • Precipitation: To increase the yield, slowly add diethyl ether (e.g., 50-100 mL) to the cold slurry with gentle swirling until the solution becomes cloudy and further precipitation is observed.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold absolute ethanol, followed by a generous wash with diethyl ether to remove residual soluble impurities and ethanol.

  • Drying: Dry the purified crystals under high vacuum at 40-50 °C to a constant weight.

G cluster_0 Recrystallization Workflow A Crude Salt in Flask B Add Ethanol & Heat to Reflux A->B Dissolution C Slowly Cool to Room Temp B->C Initiate Crystallization D Cool in Ice Bath (2-8 °C) C->D E Add Diethyl Ether (Anti-Solvent) D->E Maximize Precipitation F Vacuum Filtration E->F G Wash with Cold Ethanol & Ether F->G Remove Mother Liquor H Dry Under Vacuum G->H Remove Solvents I Pure Crystalline Product H->I

Workflow for the recrystallization of the dihydrochloride salt.

Advanced Strategy: Chromatographic Purification

When recrystallization fails to remove closely related impurities, chromatography is necessary. Direct chromatography of the highly polar dihydrochloride salt on standard silica gel is problematic, leading to severe peak tailing and poor recovery.[6][7] The most reliable approach involves converting the salt to its less polar free base, purifying the base on modified silica gel, and then re-forming the pure dihydrochloride salt.

Rationale: Free Base vs. Salt Chromatography

The free base of 1-(1H-imidazol-4-yl)ethan-1-amine is still polar but is significantly less so than its salt. However, as a basic amine, it will still interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] To mitigate this, the mobile phase must be modified by adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to neutralize the active sites on the silica and ensure symmetrical peak elution.[8][9]

G Start Crude Dihydrochloride Salt Recrystallization Attempt Recrystallization Start->Recrystallization Pure Purity Met? Recrystallization->Pure Success Pure Product Pure->Success Yes Chromatography Proceed to Chromatography Pure->Chromatography No Basify Basify & Extract Free Amine Chromatography->Basify Column Silica Column (DCM/MeOH + 1% TEA) Basify->Column ReSalt Re-form HCl Salt Column->ReSalt ReSalt->Success

Decision tree for selecting a purification strategy.
Protocol: Purification via the Free Base

Part A: Liberation of the Free Base

  • Dissolution: Dissolve the crude dihydrochloride salt in water (approx. 10 mL per 1 g of salt). Cool the solution in an ice bath.

  • Basification: Slowly add a concentrated aqueous solution of NaOH or K₂CO₃ with stirring, monitoring the pH with a pH meter or test strips. Continue adding base until the pH is >11 to ensure complete deprotonation of both the primary amine and the imidazole ring.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Due to the polarity of the free base, dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol is recommended. Combine the organic extracts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.

Part B: Silica Gel Chromatography

  • Solvent System Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), with 0.5-1% triethylamine (TEA) added to the entire mobile phase.[8] The TEA is critical to prevent streaking.

  • Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase (e.g., DCM + 1% TEA).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Run the column, gradually increasing the percentage of methanol in the mobile phase. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free base.

Part C: Re-formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or absolute ethanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in ethanol) dropwise with stirring. Monitor the precipitation of the salt. Add the acid until the solution is acidic to litmus paper.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.[8]

Chiral Resolution of Racemic Amine

If the synthetic route produces a racemic mixture, a chiral resolution step is required to isolate the desired enantiomer. The most common method is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.[10][11]

Principle of Diastereomeric Salt Formation

The racemic free base (a mixture of R-amine and S-amine) is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid). This reaction produces a mixture of two diastereomeric salts: (R-amine • L-acid) and (S-amine • L-acid). These diastereomers are not mirror images and thus have different physical properties, including solubility, allowing for their separation by fractional crystallization.[11]

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeComments
(+)- or (-)-Tartaric AcidChiral AcidReadily available and widely used for resolving basic compounds.[11]
(+)- or (-)-Dibenzoyltartaric AcidChiral AcidMore lipophilic derivative of tartaric acid; may form more crystalline salts.[10]
(+)- or (-)-Mandelic AcidChiral AcidOften effective for forming crystalline diastereomeric salts.[11]
(+)-Camphor-10-sulfonic acidChiral AcidA strong acid that can be effective when others fail.[11]
Protocol: Chiral Resolution via Fractional Crystallization
  • Prepare Free Base: Convert the racemic dihydrochloride salt to the free base as described in Protocol 3.2, Part A.

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the free base solution. A precipitate may form immediately. Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature to effect fractional crystallization. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by vacuum filtration. The purity of the salt (and thus the enantiomeric excess of the amine) should be checked by chiral HPLC.

  • Recrystallization (Optional): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from the same solvent system.

  • Liberation of the Enantiopure Amine: Suspend the pure diastereomeric salt in water and basify with NaOH or K₂CO₃ to pH >11. Extract the liberated enantiopure free amine with dichloromethane.

  • Final Salt Formation: Dry and concentrate the organic extracts. Convert the pure free base to its dihydrochloride salt as described in Protocol 3.2, Part C.

References

  • Methylamine Hydrochloride. Organic Syntheses, 1921, 1, 71. URL: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/chemistry. URL: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents (US4670232A).
  • Column chromatography. University of Victoria. URL: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents (EP2436381A1).
  • 1H-Imidazole-1-ethanamine, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- Properties. US EPA CompTox Chemicals Dashboard. URL: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. URL: [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. URL: [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. URL: [Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. URL: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. URL: [Link]

  • 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. URL: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. URL: [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents (EP3280701B1).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. URL: [Link]

  • Chiral Resolution Screening. Onyx Scientific. URL: [Link]

  • 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-isoheptadecyl-. US EPA Substance Registry Services. URL: [Link]

  • Chemoenzymatic synthesis of optically active 2-(2′- or 4′-substituted-1H-imidazol-1-yl)cycloalkanols. ResearchGate. URL: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. URL: [Link]

  • Physicochemical Properties of Imidazole. ResearchGate. URL: [Link]

Sources

Application Note: Continuous Flow Synthesis of 2-(1H-Imidazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the continuous flow synthesis of 2-(1H-Imidazol-4-yl)ethanamine (Histamine), a critical biogenic amine and pharmaceutical precursor. While traditional batch synthesis of histamine often relies on the thermal decarboxylation of L-histidine in high-boiling solvents (e.g., cyclohexanol) or enzymatic batch fermentation, these methods suffer from poor heat transfer, difficult workups, and safety concerns regarding the handling of potent vasoactive compounds.

This guide presents two distinct flow chemistry protocols:

  • Route A (Chemo-Catalytic): High-temperature organocatalytic decarboxylation using R-Carvone. This method leverages Process Intensification (high T/P) to reduce reaction times from hours to minutes.

  • Route B (Biocatalytic): Enzymatic decarboxylation using immobilized Histidine Decarboxylase (HDC) in a Packed Bed Reactor (PBR). This method offers high selectivity under mild aqueous conditions.

Strategic Overview & Chemistry

The transformation relies on the decarboxylation of the amino acid L-Histidine.[1][2][3][4] In flow, we can precisely control the residence time (


) to prevent the degradation of the resulting unstable amine.
Reaction Pathway

The chemical route utilizes R-Carvone as a bio-renewable organocatalyst.[3] The ketone forms a Schiff base (imine) with L-Histidine, lowering the activation energy for decarboxylation. Hydrolysis of the intermediate releases the Histamine and regenerates the catalyst.

Chemical Equation:



Workflow Diagram

The following diagram illustrates the decision matrix and process flow for both routes.

G Start Starting Material: L-Histidine Decision Select Process Route Start->Decision RouteA Route A: Process Intensification (High T / High P) Decision->RouteA Speed & Scale RouteB Route B: Biocatalysis (Green Chemistry) Decision->RouteB Selectivity & Mild Cond. MixerA Mixing T-Junction (Catalyst: R-Carvone) RouteA->MixerA ReactorA Heated Coil Reactor (180°C, 25 bar) MixerA->ReactorA BPR Back Pressure Regulator (Prevents solvent boiling) ReactorA->BPR InlineAnalysis Inline Analysis (UV/Vis or IR) BPR->InlineAnalysis PBR Packed Bed Reactor (Immobilized HDC Enzyme) RouteB->PBR ConditionsB Conditions: pH 6.5, 37°C PBR->ConditionsB ConditionsB->InlineAnalysis Purification Purification (Ion Exchange / Crystallization) InlineAnalysis->Purification Product Target: 2-(1H-Imidazol-4-yl)ethanamine Purification->Product

Figure 1: Strategic process flow for the synthesis of Histamine via Chemical (Red) or Biological (Green) routes.

Protocol A: Organocatalytic Thermal Decarboxylation

This protocol adapts the microwave-assisted batch methodology to a continuous flow coil reactor. The use of a Back Pressure Regulator (BPR) allows the solvent (ethanol/water) to be superheated beyond its boiling point, mimicking "microwave effects" via conductive heating.

Equipment Configuration
  • Pumps: Dual-piston HPLC pumps (e.g., Knauer Azura or equivalent) capable of 20 mL/min.

  • Reactor: Stainless steel or Hastelloy coil reactor (10 mL volume).

  • Heating: Thermostatted oil bath or dry heating block capable of 200°C.

  • Pressure: Adjustable BPR set to 25 bar (360 psi) .

Reagents & Preparation
ComponentConcentrationRolePreparation Note
Stream A 0.5 M L-HistidineSubstrateDissolve in H₂O:EtOH (1:1). Sonicate to ensure dissolution.
Stream B 10 mol% R-CarvoneCatalystDissolve in EtOH.
System Solvent H₂O:EtOH (1:1)CarrierDegas prior to use to prevent pump cavitation.
Experimental Procedure
  • System Priming: Flush the entire system with System Solvent at 1.0 mL/min.

  • Pressurization: Gradually increase the BPR to 25 bar. Ensure no leaks.

  • Heating: Set the reactor temperature to 180°C . Allow 20 minutes for thermal equilibration.

  • Reaction Initiation:

    • Pump Stream A at 0.5 mL/min.

    • Pump Stream B at 0.5 mL/min.

    • Combined Flow Rate: 1.0 mL/min.

    • Residence Time: 10 minutes (Reactor Volume / Flow Rate).

  • Steady State: Discard the first 2 reactor volumes (20 mL) of output to reach steady state.

  • Collection: Collect the effluent into a cooled vessel (4°C) containing dilute HCl to trap the amine as the hydrochloride salt.

Workup & Purification

The effluent contains Histamine, residual R-Carvone, and CO₂.

  • Extraction: Wash the aqueous collection phase with diethyl ether (3x) to remove R-Carvone (which can be recycled).

  • Basification: Adjust the aqueous layer to pH ~10 using 4M NaOH.

  • Final Extraction: Extract with n-butanol or DCM.

  • Salt Formation: Treat the organic layer with ethanolic HCl to precipitate Histamine Dihydrochloride .

Protocol B: Biocatalytic Packed Bed Reactor

This route utilizes Histidine Decarboxylase (HDC) immobilized on a solid support. This is the "Green" alternative, operating at physiological temperatures.

Enzyme Immobilization Strategy
  • Support: Epoxy-functionalized methacrylate beads (e.g., Purolite® ECR).

  • Enzyme: Recombinant HDC (E.C. 4.1.1.22).

  • Method: Covalent binding via lysine residues. Incubate beads with enzyme solution in phosphate buffer (pH 7.5) for 18 hours, then block remaining epoxy groups with glycine.

Equipment Configuration
  • Reactor: Glass column (Omnifit® or similar) packed with immobilized HDC beads.

  • Temperature: Water jacket maintained at 37°C .

  • Pressure: Low pressure (< 5 bar), sufficient only to overcome bed drop.

Experimental Procedure
  • Feed Preparation: 0.1 M L-Histidine in 0.1 M Potassium Phosphate buffer (pH 6.5). Add 10 µM Pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Flow Parameters:

    • Set flow rate to achieve a residence time of 15–20 minutes (dependent on enzyme activity loading).

  • Operation: Pump feed through the PBR at 37°C.

  • Monitoring: Monitor the effluent pH. A rise in pH indicates the conversion of the amino acid to the amine.

Analytical Validation

Quantification is critical due to the lack of chromophores in simple aliphatic amines, though the imidazole ring provides UV absorption.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 10 minutes.

  • Detection: UV at 210 nm (Imidazole absorption).

  • Retention: Histidine elutes early (polar); Histamine elutes later due to loss of the carboxylate group.

Data Summary Table
ParameterProtocol A (Chemical)Protocol B (Biological)
Temperature 180°C37°C
Pressure 25 bar< 5 bar
Residence Time 10 min20 min
Catalyst R-Carvone (10 mol%)Immobilized HDC
Yield 85-92%>95%
Selectivity Moderate (side products possible)High (Enantioselective/Specific)
Throughput High ( g/hour scale)Low (mg/hour scale)

Safety & Handling (Critical)

Histamine is a potent vasodilator.

  • Containment: The continuous flow setup provides inherent safety by containing the active compound within the tubing until the quench/collection step.

  • PPE: Wear full chemical resistant gloves and a respirator when handling the collection vessel. Accidental absorption can cause flushing, headache, and hypotension.

  • CO₂ Generation: Both protocols generate CO₂ gas. The system outlet must be vented to a fume hood to prevent pressure buildup in the collection vessel.

References

  • Molecular Regulation of Histamine Synthesis. Frontiers in Immunology. Available at: [Link]

  • Rapid Conventional and Microwave-Assisted Decarboxylation of L-Histidine... via Organocatalysis with R-Carvone. ResearchGate. Available at: [Link]

  • Continuous-flow enzymatic synthesis of chiral lactones... (Biocatalysis context). ResearchGate. Available at: [Link]

  • Histidine Decarboxylase Structure and Mechanism. Wikipedia / PDB. Available at: [Link]

  • Continuous-Flow Biochemical Reactors. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride crystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity:


-Methylhistamine Dihydrochloride
CAS Registry:  75614-89-0 (R-isomer), 38235-82-6 (General)
Chemical Class:  Histamine H3 Receptor Agonist / Hydrophilic Amine Salt

Introduction: The Challenge of Hydrophilic Salts

Welcome to the Technical Support Center for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride . As a Senior Application Scientist, I understand that crystallizing small, polar amine salts is often more art than science. This molecule presents a "perfect storm" for crystallization difficulties:

  • High Solubility: The dihydrochloride salt is extremely soluble in water and methanol due to the protonation of both the aliphatic amine and the imidazole ring.

  • Hygroscopicity: The crystal lattice energy competes aggressively with hydration energy, often leading to atmospheric water absorption.

  • Oiling Out: The most frequent failure mode is Liquid-Liquid Phase Separation (LLPS), where the product separates as a viscous oil rather than a crystal lattice.

This guide provides a self-validating protocol and a troubleshooting matrix to navigate these physical chemistry challenges.

Part 1: Validated Crystallization Protocol

Objective: To obtain high-purity, free-flowing white crystals from a crude or oiled-out mixture.

The "Goldilocks" Solvent System

We utilize a Solvent/Anti-Solvent approach. Single-solvent evaporation rarely works for this compound because the viscosity increases faster than the nucleation rate, trapping the solvent.

ComponentRoleRecommended Solvents
Good Solvent Dissolves the salt completelyMethanol (MeOH) or Ethanol (EtOH) - Absolute
Anti-Solvent Reduces solubility to induce nucleationDiethyl Ether (

) or Ethyl Acetate (

)
Step-by-Step Methodology
  • Dissolution (Thermodynamic Reset):

    • Place the crude solid (or oil) in a flask.

    • Add minimal hot Methanol (approx. 50-60°C). Add just enough to dissolve the solid.

    • Critical Check: If the solution is yellow/brown, treat with activated charcoal (5 wt%) for 15 mins and filter hot through Celite.

  • The Cloud Point Approach:

    • Allow the solution to cool to warm room temperature (~30°C).

    • Add the Anti-Solvent (Diethyl Ether) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone.

  • Seeding (The Nucleation Trigger):

    • Add a few seed crystals of pure

      
      -methylhistamine 
      
      
      
      2HCl.
    • Note: If you lack seeds, scratch the inner glass wall with a glass rod at the liquid interface. The friction energy can induce nucleation.

  • Crystal Growth:

    • Cover the flask (parafilm with pinholes) and let it stand undisturbed at room temperature for 2-4 hours.

    • Once visible crystals form, move to

      
       (fridge) overnight.
      
    • Do not freeze immediately; rapid cooling promotes oiling out.

  • Isolation:

    • Filter under nitrogen or argon (to prevent moisture uptake).

    • Wash with cold

      
      .
      
    • Dry in a vacuum desiccator over

      
      .
      

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My product separated as a yellow oil, not crystals."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the interaction between the salt and the solvent is too strong, or the supersaturation is too high (rapid cooling).

The Rescue Workflow: Do not throw away the oil. It is your product.

  • Re-heat: Warm the mixture until the oil redissolves into a single phase.

  • Dilute: Add a small amount (5-10%) more of the Good Solvent (MeOH).

  • Seed Hot: Add seed crystals while the solution is still warm (but not hot enough to dissolve the seeds instantly).

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

OilingOutRescue Start Problem: Product Oiled Out Reheat Step 1: Re-heat to Single Phase (Dissolve Oil) Start->Reheat Dilute Step 2: Add 5-10% Good Solvent (Reduce Supersaturation) Reheat->Dilute Seed Step 3: Add Seeds at Warm Temp (Provide Nucleation Sites) Dilute->Seed Cool Step 4: Slow Cooling (Insulate Flask) Seed->Cool Result Crystalline Precipitate Cool->Result

Figure 1: Rescue workflow for Oiling Out (LLPS) phenomena. The key is reducing supersaturation before cooling.

Issue 2: "The crystals are turning into a sticky goo on the filter."

Diagnosis: Hygroscopicity. The dihydrochloride salt is pulling moisture from the air, lowering the glass transition temperature (


) and causing the crystal lattice to collapse.

Solution:

  • Atmosphere Control: Filter under an inert atmosphere (Nitrogen balloon or glovebox).

  • Washing: Use anhydrous Diethyl Ether for the wash. Do not use reagent-grade ether that has been sitting open (it contains water).

  • Drying: Move immediately to a vacuum desiccator. Do not air dry.

Issue 3: "The product is yellow/brown instead of white."

Diagnosis: Oxidation of the imidazole ring or residual histidine decarboxylation byproducts. Imidazoles are electron-rich and prone to photo-oxidation.

Solution:

  • Charcoal Treatment: As mentioned in the protocol, dissolve in hot MeOH, add Activated Charcoal, stir for 15 mins, and filter.

  • Acid Wash: Ensure the salt is fully protonated. Recrystallizing from a solvent containing a trace of HCl (e.g., 1M HCl in EtOH) can sometimes stabilize the salt and exclude colored free-base impurities.

Part 3: Advanced Characterization & Logic

Stoichiometry Check: Monohydrochloride vs. Dihydrochloride

Users often confuse the two.

  • Monohydrochloride: Protonation of the aliphatic amine (

    
    ). Less soluble in water, harder to crystallize.
    
  • Dihydrochloride: Protonation of the amine + imidazole ring (

    
    ).
    
  • Verification: Dissolve a sample in water and check pH. The

    
     salt solution should be acidic (
    
    
    
    ). If
    
    
    , you have the monohydrochloride.
    • Fix: Add conc. HCl to the alcoholic solution before crystallizing to ensure full salt formation.

Process Flow Diagram

ProcessFlow cluster_trouble Troubleshooting Loop Raw Crude Reaction Mixture (Alpha-Methylhistamine) SaltForm Salt Formation (HCl/EtOH or HCl/iPrOH) Raw->SaltForm Acidification CrudeSalt Crude 2HCl Salt (Often Hygroscopic/Colored) SaltForm->CrudeSalt Precipitation Purification Recrystallization (MeOH + Et2O) CrudeSalt->Purification Heat/Cool Cycle Final Pure White Crystals (Store Desiccated) Purification->Final Filtration Oiling Oiling Out? Purification->Oiling Remedy Reheat & Seed Oiling->Remedy Yes Remedy->Purification

Figure 2: Complete process flow from crude base to purified salt, including the iterative troubleshooting loop.

References

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature, 327(6118), 117-123. Link

  • Schwartz, J. C., et al. (1990). "Histamine H3 Receptors: Novel Ligands and Responses." Journal of Neurochemistry. (Foundation for synthesis and properties of alpha-methylhistamine).
  • Sigma-Aldrich. (n.d.). "(R)-(-)-α-Methylhistamine dihydrochloride Product Sheet." Link

  • Bonnet, J. J., et al. (1975).[2] "Crystal structure of histamine dihydrochloride." Bulletin de la Société Française de Minéralogie et de Cristallographie. (Structural basis for lattice energy).

  • Viekman, J. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego. Link

Sources

Technical Support Center: Yield Optimization for 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis & Purification of 1-(1H-imidazol-4-yl)ethan-1-amine


 2HCl
Document ID:  TSC-IMID-04-OPT
Author:  Senior Application Scientist, Chemical Process Development
Date:  February 27, 2026

Core Directive: The Yield Challenge

The synthesis of 1-(1H-imidazol-4-yl)ethan-1-amine (often derived from 4-acetylimidazole) presents a classic "polar heterocyclic" challenge. The imidazole ring is amphoteric, highly polar, and prone to coordinating with transition metal catalysts.

The Primary Failure Points:

  • Incomplete Conversion: The equilibrium between the ketone and the imine (intermediate) is unfavorable without water removal.

  • Dimerization: Formation of the secondary amine dimer (bis-alkylation) during direct reductive amination.

  • Isolation Loss: The free base amine is highly water-soluble. Standard aqueous workups (DCM/Water extraction) often result in >50% product loss into the aqueous phase.

This guide prioritizes a Two-Step Oxime Reduction Protocol over direct reductive amination, as it offers superior control over mono-alkylation and yield.

Technical Protocols & Methodologies

Protocol A: The "High-Fidelity" Route (Oxime Reduction)

Recommended for purity >98% and yields >80%.

This method separates the nitrogen installation from the reduction step, preventing the formation of secondary amine side products.

Step 1: Quantitative Oxime Formation

Reagents: 4-Acetylimidazole, Hydroxylamine HCl, Sodium Acetate, Ethanol/Water.

  • Dissolution: Dissolve 4-acetylimidazole (1.0 eq) in Ethanol (

    
    ).
    
  • Buffering: Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Note: NaOAc buffers the HCl released, preventing protonation of the imidazole ring which would deactivate the ketone.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (

    
    ) should disappear.
    
  • Isolation (Critical): Do not extract. Evaporate ethanol to dryness. Suspend residue in minimal cold water (

    
    ). Filter the solid oxime. Wash with ice-cold water.
    
    • Why: The oxime is less soluble in water than the ketone or amine. Precipitation drives yield.

Step 2: Zinc-Mediated Reduction (The "Clean" Reduction)

Reagents: Oxime intermediate, Zinc Dust (activated), Acetic Acid.

  • Activation: Treat Zinc dust (5.0 eq) with 2% HCl for 1 minute, wash with water, then acetone, and dry. Unactivated Zn leads to stalled reactions.

  • Reduction: Suspend the Oxime (1.0 eq) in Glacial Acetic Acid (

    
    ).
    
  • Addition: Add activated Zinc dust portion-wise at

    
     to control exotherm.
    
  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup (The "Non-Aqueous" Trick):

    • Filter off Zinc residues.

    • Concentrate the acetic acid filtrate to a viscous oil.

    • Do not add water. Instead, dissolve the oil in Methanol.

Step 3: Salt Formation (Dihydrochloride)
  • Cool the Methanolic amine solution to

    
    .
    
  • Bubble dry HCl gas (or add 4M HCl in Dioxane) until pH < 2.

  • Add Diethyl Ether slowly until turbidity appears.

  • Crystallize at

    
    . The dihydrochloride salt will precipitate as a white hygroscopic solid.
    
Protocol B: Direct Reductive Amination (Optimization)

Recommended only for rapid screening, not scale-up.

If you must use reductive amination (


), you must use a Lewis Acid Additive  to force the equilibrium.

The Titanium Fix: Add Titanium(IV) isopropoxide (


)  (1.5 eq) to the mixture of ketone and ammonia source before adding the reducing agent.
  • Mechanism:[1] Ti(IV) acts as a water scavenger and Lewis acid, driving the formation of the imine species rapidly, which prevents the ketone from remaining available to react with the newly formed amine (preventing dimerization).

Visualization: Synthetic Workflows[2]

G cluster_0 Route A: Oxime Reduction (High Yield) cluster_1 Route B: Direct Reductive Amination (Riskier) Start Starting Material: 4-Acetylimidazole Oxime Intermediate: Oxime Formation (NH2OH·HCl / NaOAc) Start->Oxime Step 1 DirectMix Mixture: Ketone + NH4OAc Start->DirectMix ZnRed Reduction: Zn / AcOH (Avoids Dimers) Oxime->ZnRed Step 2 Salt Salt Formation: HCl/Dioxane in MeOH ZnRed->Salt Step 3 Product Target Product: 1-(1H-imidazol-4-yl)ethan-1-amine · 2HCl Salt->Product Titanium CRITICAL ADDITIVE: Ti(OiPr)4 (Scavenges Water) DirectMix->Titanium Essential for Yield RedAgent Reduction: NaCNBH3 Titanium->RedAgent RedAgent->Product Lower Purity

Figure 1: Comparison of the robust Oxime Route (Green) vs. the Titanium-assisted Reductive Amination Route (Red).

Troubleshooting Guide & FAQs

Data Summary: Common Yield Killers
SymptomProbable CauseCorrective Action
Low Yield (<30%) Product lost in aqueous layer during extraction.[2]Eliminate water wash. Use "Dry Workup": Evaporate solvent, dissolve in MeOH, precipitate salts with Ether.
Gummy/Oily Product Incomplete salt formation or mixed salts (Acetate/Chloride).Redissolve in dry MeOH and treat with excess HCl in Dioxane . Triturate with dry Ether to induce crystallization.
Secondary Amine Impurity Dimerization during reductive amination.Switch to Oxime Route (Protocol A) or increase Ammonia equivalents to >10x in Protocol B.
Starting Material Remains Imine hydrolysis due to wet solvents.Use Molecular Sieves (3Å) or

during imine formation.
Frequently Asked Questions

Q1: Why do I get a low yield when using standard DCM/Water extraction? A: The target amine is a small, polar molecule with an imidazole ring. It is highly soluble in water, especially at neutral or acidic pH.

  • Fix: Avoid liquid-liquid extraction. If you must extract, use n-Butanol as the organic phase, or use continuous extraction. Ideally, use the precipitation method described in Protocol A, Step 3.

Q2: Can I use catalytic hydrogenation (


) instead of Zinc? 
A:  Yes, but with a caveat. The imidazole nitrogen can poison Palladium catalysts, slowing the reaction.
  • Optimization: If using

    
    , perform the reaction in acidic media  (e.g., Ethanol + 2 eq HCl) or protect the imidazole with a Trityl group first. The protonated imidazole is less likely to coordinate strongly to the Pd surface.
    

Q3: The dihydrochloride salt is extremely hygroscopic. How do I handle it? A: This is intrinsic to the molecule.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Handling: Weigh quickly. If the solid turns to oil (deliquescence), redissolve in dry Methanol and re-precipitate with Diethyl Ether.

References

  • Reduction of Oximes to Amines

    • Methodology: "Reduction of oximes with sodium borohydride - copper (II)
    • Source: Vertex AI Search Results / NISCPR.
    • URL:[Link] (General methodology adapted for imidazole context).

  • Zinc-Mediated Reduction (Ultrasonic/Acidic)

    • Methodology: "The efficient reduction of oximes to amines with Zn and acetic acid."[3]

    • Source: TSI Journals.
    • URL:[Link]

  • Reductive Amination Optimization (Titanium Additive)

    • Methodology: "Hitchhiker's guide to reductive amin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Target Molecule Data (Salt Properties): Compound: [1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride (Isomer analog for physical property reference). Source: Sigma-Aldrich.

Sources

Identification and minimization of side-products in imidazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Minimization of Side-Products in Imidazole Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers

Welcome to the Technical Support Center

Status: ● Online Agent: Senior Application Scientist Scope: Troubleshooting polymerization, regioselectivity control, and impurity profiling in Debus-Radziszewski, Van Leusen, and multicomponent syntheses.

This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes in imidazole synthesis. Unlike standard textbook descriptions, we focus on the causality of failure and corrective protocols .

Ticket #01: "My Debus-Radziszewski reaction turned into black tar."

Diagnosis: Glyoxal Oligomerization & The Maillard-Type Cascade. In the classic Debus-Radziszewski (D-R) synthesis (1,2-dicarbonyl + aldehyde + ammonia), the most common failure mode is the formation of dark, insoluble polymers ("tar"). This occurs when the self-condensation rate of the dicarbonyl (usually glyoxal) exceeds the rate of diimine formation.

The Mechanism of Failure: Glyoxal is highly electrophilic. In the presence of base (ammonia) and lack of strict pH control, it undergoes rapid oligomerization or Cannizzaro-type disproportionation before it can condense with the amine to form the necessary diimine intermediate.

Corrective Protocol: The "Ammonium Salt" Buffer Method Do not use free ammonia (


 gas or concentrated hydroxide). Use ammonium acetate (

) or ammonium carbonate. These act as a dual reagent/buffer system, maintaining a pH (~7.0–8.5) that favors imine formation over glyoxal polymerization.

Step-by-Step Optimization:

  • Stoichiometry: Use a 4:1 ratio of

    
     to Glyoxal. The excess ammonia source drives the equilibrium toward the diimine.
    
  • Temperature Ramp: Do not heat immediately. Stir at 0–5°C for 30 minutes after adding glyoxal. This kinetic trap favors the formation of the diimine intermediate (

    
    ) over the thermodynamic polymer products.
    
  • Catalyst Additive: Add 5 mol% ZSM-11 Zeolite or Molecular Iodine (

    
    ) . These Lewis acidic surfaces stabilize the transition state and suppress side reactions.
    

Visualizing the Competing Pathways:

G Glyoxal Glyoxal (1,2-Dicarbonyl) Diimine Diimine Intermediate (Desired) Glyoxal->Diimine Controlled pH Low Temp Polymer Oligomers/Tar (Side Product) Glyoxal->Polymer High pH Rapid Heating Ammonia Ammonia Source Ammonia->Diimine Imidazole Target Imidazole Diimine->Imidazole + Aldehyde Cyclization Aldehyde Aldehyde Aldehyde->Imidazole

Figure 1: Kinetic competition between productive diimine formation and destructive polymerization in D-R synthesis.

Ticket #02: "I cannot control 1,4- vs. 1,5-regioselectivity."

Diagnosis: Tautomeric Equilibrium & Method Mismatch. A common misconception is that standard D-R synthesis allows for regiocontrol. It generally does not. If you use an unsymmetrical 1,2-dicarbonyl, you will obtain a statistical mixture of 1,4- and 1,5-disubstituted imidazoles due to the rapid tautomerism of the intermediate before the final N-alkylation (if applicable).

Solution: Switch to the Van Leusen Synthesis (for 1,5-isomers). The Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the gold standard for regioselective synthesis of 1,5-disubstituted imidazoles .

Comparison of Regioselectivity:

FeatureDebus-RadziszewskiVan Leusen (TosMIC)
Primary Product 2,4,5-trisubstituted (often symmetrical)1,5-disubstituted (highly selective)
Mechanism Condensation (Amine + Carbonyl)[3+2] Cycloaddition
Key Reagent 1,2-DicarbonylTosMIC + Aldimine
Side Products 1,4/1,5 mixtures, OxazolesOxazoles (if amine is absent)
Best For Symmetrical aryls (e.g., Lophine)Unsymmetrical, precise substitution

Protocol: Microwave-Assisted Van Leusen (High Yield) Reference: Sisko et al. (2000) & Recent Microwave Adaptations

  • Imine Formation: Mix Aldehyde (1.0 eq) + Primary Amine (1.0 eq) in MeOH. Microwave at 60°C for 5 mins.

  • Cycloaddition: Add TosMIC (1.2 eq) and

    
      (2.0 eq).
    
  • Reaction: Microwave at 80–100°C for 10–15 mins.

  • Workup: The base induces cycloaddition followed by elimination of p-toluenesulfinic acid (

    
    ), exclusively yielding the 1,5-isomer.[1]
    

Decision Tree for Method Selection:

G Start Target Molecule? Sym Symmetrical (2,4,5-trisubstituted) Start->Sym Unsym Unsymmetrical (1,4 or 1,5) Start->Unsym DR Method: Debus-Radziszewski Reagent: NH4OAc + Benzil Sym->DR VL Method: Van Leusen Reagent: TosMIC Unsym->VL Need 1,5-isomer

Figure 2: Strategic selection of synthetic route based on desired substitution pattern.

Ticket #03: "How do I distinguish the 1,4-isomer from the 1,5-isomer? My MS is identical."

Diagnosis: Mass Spectrometry is insufficient for regioisomers. Both isomers have identical molecular weights and often similar fragmentation patterns. Standard 1H NMR is also ambiguous if the N-H tautomerism is fast (signals average out).

The Solution: NOE (Nuclear Overhauser Effect) Spectroscopy. You must perform a 1D NOE difference or 2D NOESY experiment. This is the only self-validating analytical method for this problem.

The Analytical Logic:

  • 1,5-Disubstituted Imidazole: The substituent on Nitrogen (

    
    ) is spatially close to the substituent on Carbon-5 (
    
    
    
    ) or the proton on Carbon-4 (
    
    
    ). You will see a strong NOE signal enhancement between
    
    
    and
    
    
    /
    
    
    .
  • 1,4-Disubstituted Imidazole: The

    
     group is far from the 
    
    
    
    substituent. No NOE cross-peak will be observed between them. Instead, you may see NOE between
    
    
    and
    
    
    .

Data Interpretation Table:

Interaction (NOE)1,5-Isomer1,4-Isomer
N1-R

C5-R
Strong Signal No Signal
N1-R

C2-H
Strong SignalStrong Signal
N1-R

C4-H
No SignalStrong Signal (if C5 is H)
Ticket #04: "I'm detecting Oxazoles instead of Imidazoles."

Diagnosis: Insufficient Amine Nucleophilicity or Hydrolysis. In both D-R and Van Leusen syntheses, the oxygen atoms in the precursors (aldehyde/glyoxal) can compete with nitrogen. If the amine concentration is low, or if the imine hydrolyzes back to an aldehyde, the reaction will close to form an Oxazole (O-containing ring) instead of an Imidazole (N-containing ring).

Troubleshooting Steps:

  • Check Water Content: In Van Leusen synthesis, strictly anhydrous solvents (MeOH/DME) are preferred to prevent imine hydrolysis.

  • Amine Excess: In D-R synthesis, ensure ammonia/amine is in 2-3x excess relative to the carbonyl species.

  • One-Pot vs. Two-Step: If oxazoles persist, switch to a two-step protocol: Pre-form the imine (isolate or dry it) before adding the cyclization reagent (TosMIC or Glyoxal).

References
  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 42.7 (1977): 1153-1159. Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1] Journal of Organic Chemistry, 65.5 (2000): 1516-1524. Link

  • Gorepatil, P., et al. "Green Synthesis of Imidazole Derivatives: Recent Advances." Current Organic Chemistry, 24 (2020).
  • Ebel, K., et al. "Imidazole and Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH (2002).[2] (Industrial Debus-Radziszewski protocols).

  • Shaterian, H. R., et al. "One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles using Bronsted acidic ionic liquids." Journal of Molecular Liquids, 158.3 (2011): 210-215.

Sources

Preventing decomposition of reagents in imidazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Synthesis & Reagent Stabilization

Current Status: Operational Ticket ID: IMDZ-PROTO-001 Subject: Preventing Reagent Decomposition and "Tar" Formation in Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering decomposition issues likely stemming from three distinct failure points: oligomerization of dicarbonyls (specifically glyoxal), hydrolysis of isocyanides (in Van Leusen protocols), or photochemical degradation of


-haloketones .

This guide bypasses standard textbook definitions to focus on causality and prevention . We treat the synthesis not just as a chemical reaction, but as a system of unstable inputs requiring rigorous stabilization protocols.

Module 1: The Glyoxal Challenge (Debus-Radziszewski Synthesis)

The Problem: Commercial glyoxal (40% aq.) exists as a mixture of hydrated oligomers and trimers. Using this directly without "cracking" or deionizing often leads to kinetic stalling, allowing the aldehyde component to oxidize or polymerize into the dreaded "black tar" before the imidazole ring closes.

Technical Protocol: Preparation of Monomeric Glyoxal

Do not use off-the-shelf 40% glyoxal for sensitive library synthesis. Use this conditioning protocol.

ParameterSpecificationReason
Reagent Grade 40% w/v Aqueous SolutionStandard commercial form.
Deionization Mixed-bed resin (Amberlite MB-1 or eq.)Removes formic acid (oxidation byproduct) which inhibits imine formation.
pH Target 5.5 – 6.0Acidic pH < 4 promotes polymerization; Basic pH > 8 degrades glyoxal (Cannizzaro).

Step-by-Step Deionization Workflow:

  • Measure: Decant 25 mL of commercial 40% glyoxal.

  • Resin Addition: Add 2.5 g of mixed-bed resin (indicator grade: blue

    
     amber).
    
  • Stir: Agitate gently at room temperature for 30 mins.

  • Monitor: If resin turns completely amber, filter and repeat with fresh resin until color persists.

  • Filter: Pass through a 0.45

    
    m filter to remove resin fines.[1]
    
  • Usage: Use immediately. Do not store.

Visual Workflow: Glyoxal Conditioning

Glyoxal_Conditioning Start Commercial Glyoxal (40% aq, pH < 4) Step1 Add Mixed-Bed Resin (Amberlite MB-1) Start->Step1 Decision Resin Color Change? Step1->Decision Repeat Filter & Add Fresh Resin Decision->Repeat Turns Amber (Saturation) Success Filter (0.45 µm) Decision->Success Remains Blue Repeat->Step1 Final Monomeric Glyoxal (pH 5.5-6.0) Success->Final

Figure 1: Deionization workflow to remove formic acid impurities from commercial glyoxal.

Module 2: TosMIC Stability (Van Leusen Synthesis)

The Problem: Tosylmethyl isocyanide (TosMIC) is the linchpin of the Van Leusen synthesis.[2][3] It is acid-sensitive (polymerizes) and hygroscopic (hydrolyzes to formamide). If your reaction yields are <30% or the mixture turns opaque immediately, your TosMIC is likely compromised.

Critical Handling Parameters
VariableControl MeasureMechanism of Failure
Storage 4°C, Desiccator, DarkMoisture hydrolyzes the isocyanide (

).
Base Choice

-BuOK or NaH (Anhydrous)
Hydroxide bases (

) introduce water, quenching the TosMIC anion.
Stoichiometry TosMIC:Base (1:2 ratio)Excess base prevents dimerization of TosMIC.[4]
Temperature -20°C to 0°C (Addition phase)High temp during deprotonation causes self-condensation.

Troubleshooting the "Black Reaction": If the Van Leusen reaction turns black/tarry upon base addition:

  • Check Solvent: THF or DME must be distilled from Na/Benzophenone or dried over molecular sieves (3Å).

  • Check Base: Old

    
    -BuOK absorbs moisture and becomes 
    
    
    
    -BuOH/KOH. Use fresh bottles or sublime the base.

Module 3: -Haloketone Stabilization (Marckwald/General)[5]

The Problem: Phenacyl bromides and related


-haloketones are potent lachrymators that degrade autocatalytically via HBr formation. The HBr generated catalyzes further decomposition (aldol-type condensation), turning the solid into a purple/black oil.
Stabilization Protocol

For synthesis requiring


-haloketones (e.g., 2,4-disubstituted imidazoles).
  • Purification: If the reagent is colored (purple/brown), recrystallize immediately from Ethanol/Water (4:1).

  • Scavenging: Store with a packet of anhydrous

    
      or Ag foil  in the secondary container to scavenge acid vapors.
    
  • Reaction Setup: Add the

    
    -haloketone last to the reaction mixture containing the amidine/urea. This ensures the nucleophile is present to react immediately, minimizing self-condensation time.
    

Troubleshooting Logic: The "Black Tar" Decision Tree

This diagram guides you through the most common failure mode in imidazole synthesis: the formation of non-isolable polymeric tar.

Tar_Troubleshooting Start Issue: Reaction turned black/tarry Check1 Method Used? Start->Check1 Debus Debus-Radziszewski Check1->Debus VL Van Leusen Check1->VL CheckDebus Ammonia Source? Debus->CheckDebus Sol1 Switch NH3 gas to NH4OAc (Buffer effect) CheckDebus->Sol1 Using NH3 gas/aq Sol2 Check Aldehyde Purity (Distill under N2) CheckDebus->Sol2 Using NH4OAc CheckVL Base/Solvent? VL->CheckVL Sol3 Dry Solvent (THF) Check t-BuOK quality CheckVL->Sol3 Moisture suspected Sol4 Lower Addition Temp (-20°C) CheckVL->Sol4 Exotherm suspected

Figure 2: Diagnostic logic for identifying the root cause of polymerization (tar formation).

Frequently Asked Questions (FAQs)

Q: Why does my Debus-Radziszewski reaction stall at the diimine intermediate? A: This is often due to steric hindrance or insufficient protonation. The ring closure requires an acid catalyst or a proton source. If you are using neutral conditions, add a catalytic amount of Silicotungstic acid or Boric acid (1-5 mol%) to drive the cyclization. Alternatively, microwave irradiation (120°C, 10 min) often pushes the equilibrium forward better than thermal reflux [1].

Q: Can I use Ammonium Chloride instead of Ammonium Acetate? A: Generally, no. Ammonium Acetate (


) acts as a dual reagent: it provides the ammonia nitrogen and acts as a buffer (Acetic acid/Acetate) to maintain the pH around 7-8. Ammonium Chloride is too acidic (

), which inhibits the initial nucleophilic attack of ammonia on the carbonyl.

Q: My TosMIC smells like almonds. Is it safe to use? A: No. A strong almond/bitter smell indicates hydrolysis to formamide and potentially free isocyanide degradation. Pure TosMIC is odorless to faintly earthy. If it smells strongly, the reagent has decomposed. Recrystallize from ethanol or discard.

Q: How do I remove the "red oil" byproduct in imidazole synthesis? A: The red oil is often a polymer of the aldehyde. Wash the crude solid with cold diethyl ether or toluene . The imidazole product is usually insoluble in these non-polar solvents, while the oily impurities will dissolve.

References

  • BenchChem Technical Support. (2025).[4][5][6] Imidazole Ring Formation Reactions: A Technical Support Center. Retrieved from

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from

  • Protocols.io. (2016).[1] Preparation of deionized glyoxal. Retrieved from

  • Royal Society of Chemistry. (2026). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Synthetic Architectures for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a critical, comparative analysis of synthetic routes for imidazole compounds, designed for researchers and drug development professionals.

Executive Summary

The imidazole ring is a pharmacophore of immense significance, serving as the core for histamine antagonists, antifungal agents (e.g., ketoconazole), and kinase inhibitors.[1][2] However, the "best" synthetic route is context-dependent. While the classical Debus-Radziszewski reaction offers rapid access to polysubstituted cores, it often fails in regiochemical precision.[3] Conversely, the Van Leusen synthesis provides exquisite regiocontrol for 1,5-disubstituted systems but requires sensitive isocyanide precursors. This guide objectively compares these methodologies alongside modern C-H activation strategies, providing experimental protocols and decision-making frameworks.

Part 1: The Classical Multicomponent Route (Debus-Radziszewski)

Technical Overview

The Debus-Radziszewski reaction is the industrial standard for generating 2,4,5-trisubstituted imidazoles. It relies on the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[3][4][5]

  • Mechanism: Sequential imine formation followed by cyclization.

  • Primary Limitation: Regioselectivity is non-existent when using unsymmetrical 1,2-dicarbonyls, leading to difficult-to-separate isomeric mixtures.

Mechanistic Pathway

The reaction proceeds through a diimine intermediate, which then condenses with the aldehyde.[4]

DebusRadziszewski Start 1,2-Dicarbonyl + Aldehyde + NH4OAc Inter1 Diimine Intermediate Start->Inter1 Condensation (-H2O) Inter2 Dihydroimidazole (Aminal) Inter1->Inter2 Cyclization Product 2,4,5-Trisubstituted Imidazole Inter2->Product Oxidative Aromatization

Figure 1: Simplified mechanistic flow of the Debus-Radziszewski synthesis.

Validated Experimental Protocol (Microwave-Assisted)

Context: This protocol utilizes microwave irradiation to overcome the slow kinetics of the traditional thermal method, improving yield and purity.

Reagents:

  • Benzil (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Solvent: Ethanol or PEG-400 (Green alternative)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol Benzil and 1.0 mmol aldehyde in 3 mL of Ethanol.

  • Ammonia Source: Add 4.0 mmol Ammonium Acetate. Note: Excess ammonia is critical to drive the equilibrium toward imine formation.

  • Irradiation: Seal the vessel. Irradiate at 140°C for 5–10 minutes (Power: 200W).

    • Self-Validating Checkpoint: The reaction mixture should transition from a suspension to a clear homogeneous solution, then potentially precipitate the product. If the solution remains cloudy after 2 mins, increase stirring rate.

  • Workup: Pour the hot reaction mixture into 20 mL of crushed ice-water.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) to remove excess ammonium acetate. Recrystallize from ethanol/water.

Part 2: The Regioselective Precision Tool (Van Leusen)

Technical Overview

For medicinal chemistry requiring specific 1,5-disubstitution or 1,4,5-trisubstitution patterns, the Van Leusen reaction is superior.[3] It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with aldimines.[3]

  • Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of sulfinic acid.

  • Key Advantage: The position of the nitrogen atoms is fixed by the starting aldimine, guaranteeing regiocontrol.

Mechanistic Pathway

The TosMIC reagent acts as a C-N-C 1,3-dipole equivalent.

VanLeusen TosMIC TosMIC (Tosylmethyl Isocyanide) Cyclo [3+2] Cycloaddition Intermediate TosMIC->Cyclo Aldimine Aldimine (R-CH=N-R') Aldimine->Cyclo Base Base (K2CO3) Base->Cyclo Elim Elimination of TsOH Cyclo->Elim Final 1,5-Disubstituted Imidazole Elim->Final

Figure 2: The Van Leusen reaction pathway highlighting the cycloaddition and elimination steps.

Validated Experimental Protocol

Context: Synthesis of 1,5-disubstituted imidazoles.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • TosMIC (1.1 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: DMF or MeOH/DME

Step-by-Step Workflow:

  • Imine Formation (In-situ): Stir the aldehyde and amine in MeOH for 2 hours at RT.

    • Self-Validating Checkpoint: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation. Do not proceed until aldehyde is consumed.

  • Cycloaddition: Add TosMIC and K2CO3.

  • Reflux: Heat the mixture to reflux (approx. 65-70°C for MeOH) for 3–5 hours.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc and wash with water.

  • Purification: Flash column chromatography is usually required as TosMIC byproducts can be difficult to remove by crystallization alone.

Part 3: Modern C-H Activation (Late-Stage Functionalization)

Technical Overview

Unlike the previous de novo ring constructions, C-H activation functionalizes an existing imidazole core. This is ideal for late-stage diversification of drug candidates.

  • Mechanism: Transition-metal (Pd, Ru, Cu) catalyzed activation of the C-2, C-4, or C-5 position.

  • Regiocontrol: Controlled by the acidity of the C-H bond (C-2 > C-5 > C-4) and directing groups.

Validated Experimental Protocol (Pd-Catalyzed C-5 Arylation)

Context: Direct arylation of 1-methylimidazole.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane[6]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon. Oxygen inhibits the catalytic cycle.

  • Charging: Add Pd(OAc)2, PPh3, Aryl Bromide, and Base. Add solvent and Imidazole last.

  • Heating: Heat to 100°C for 12 hours.

    • Self-Validating Checkpoint: The solution usually turns dark (black/brown) due to Pd nanoparticles. If the solution remains pale yellow, the catalyst may not be active (check ligand quality).

  • Filtration: Filter through a Celite pad to remove metal residues.

  • Purification: Silica gel chromatography.

Part 4: Comparative Analysis & Decision Matrix

Quantitative Comparison
FeatureDebus-RadziszewskiVan LeusenC-H Activation
Primary Utility Bulk synthesis of 2,4,5-trisubstituted coresRegioselective 1,5-disubstituted coresLate-stage analogue generation
Atom Economy High (Water is main byproduct)Moderate (Loss of TsOH)Low to Moderate (Halide waste)
Regioselectivity Poor (for unsymmetrical inputs)ExcellentGood (C-2 vs C-5 tunable)
Substrate Scope Limited to available dicarbonylsBroad (Aldehydes/Amines)Broad (Aryl halides)
Scalability Excellent (Industrial)Moderate (TosMIC cost)Low (Catalyst cost)
Green Metric High (can be solvent-free)ModerateLow (Solvents/Metals)
Route Selection Decision Tree

DecisionTree Start Target Imidazole Structure? Q1 Is it 2,4,5-Trisubstituted? Start->Q1 Q2 Is it 1,5-Disubstituted? Q1->Q2 No Route1 Use Debus-Radziszewski (Microwave Protocol) Q1->Route1 Yes Q3 Existing Imidazole Core? Q2->Q3 No Route2 Use Van Leusen (TosMIC) Q2->Route2 Yes Route3 Use C-H Activation (Pd/Cu Catalysis) Q3->Route3 Yes Route4 Consider Marckwald (if 2-mercapto needed) Q3->Route4 No

Figure 3: Strategic decision tree for selecting the optimal synthetic route.

References

  • Debus-Radziszewski Overview & Mechanism

    • Wikipedia. "Debus–Radziszewski imidazole synthesis." Available at: [Link]

  • Microwave-Assisted Synthesis

    • International Journal of Pharmaceutical Research and Applications. "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." Available at: [Link]

  • Van Leusen Reaction & Regioselectivity
  • C-H Activation Strategies

    • Beilstein Journal of Organic Chemistry. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Available at: [Link]

  • Green Chemistry Metrics

    • Green Chemistry (RSC). "The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture." Available at: [Link]

Sources

Cross-Validation of Analytical Architectures for Imidazole Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Analytical Paradox

Imidazole derivatives (e.g., histidine, metronidazole, ketoconazole) represent a cornerstone of pharmaceutical chemistry but pose a distinct "analytical paradox." Their amphoteric nature, high polarity, and lack of strong chromophores in certain derivatives make single-method reliance risky.

While HPLC-UV is the industry workhorse, it suffers from blind spots: it cannot detect non-chromophoric impurities (e.g., inorganic salts, aliphatic degradation products). Conversely, Non-Aqueous Titration , the classical pharmacopoeial standard, offers absolute stoichiometric precision but lacks selectivity—it quantifies total basicity, not specific molecular integrity.

This guide moves beyond simple method listing. It establishes a Cross-Validation Protocol —a system where orthogonal techniques (HPLC, Titration, and qNMR) are used not just as alternatives, but as mutual auditors to guarantee data integrity.

Core Analytical Architectures

Method A: Reversed-Phase Ion-Pair HPLC (The Separation Workhorse)

Purpose: Purity Profiling and Specific Assay

Standard C18 columns often fail to retain polar imidazoles, leading to peak tailing due to silanol interactions. The solution lies in Ion-Pair Chromatography or HILIC modes.

Experimental Protocol:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) or HILIC for highly polar variants.

  • Mobile Phase:

    • Buffer: 10 mM Hexanesulfonate (Ion-Pairing Agent) in Phosphate Buffer (pH 3.0).

    • Organic: Acetonitrile.[1][2][3]

    • Ratio: 70:30 (Isocratic).

  • Detection: UV-DAD at 210–220 nm (imidazole ring absorption).

  • Flow Rate: 1.0 mL/min at 30°C.

Causality: The hexanesulfonate anion forms a neutral ion-pair with the protonated imidazole cation, increasing hydrophobicity and retention on the C18 chain, effectively eliminating tailing [1].

Method B: Non-Aqueous Potentiometric Titration (The Stoichiometric Anchor)

Purpose: Absolute Assay (Mass Balance)

Unlike HPLC, titration does not rely on reference standards for response factors. It relies on the fundamental molarity of the base.

Experimental Protocol:

  • Solvent System: Glacial Acetic Acid (enhances the basicity of the weak imidazole).

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.

  • Endpoint Detection: Potentiometric (Glass/Calomel electrode) rather than visual indicators (Crystal Violet) for higher precision.

  • Procedure: Dissolve 200 mg sample in 50 mL Glacial Acetic Acid. Titrate with 0.1 N HClO₄. Perform a blank determination.

Causality: Acetic acid acts as a leveling solvent, allowing the weak imidazole base to behave as a strong base, ensuring a sharp inflection point [2].

Method C: Quantitative NMR (qNMR) (The Structural Arbiter)

Purpose: Orthogonal Purity and ID

qNMR is the "judge" when HPLC and Titration disagree. It detects organic impurities regardless of UV activity.

Experimental Protocol:

  • Solvent: DMSO-d6 (prevents exchange of imidazole N-H protons).

  • Internal Standard: Maleic Acid or TMSP (Traceable to NIST).

  • Parameters: 1H-NMR, 30s relaxation delay (d1) to ensure full magnetization recovery (5x T1).

  • Quantification: Integration of the C2-H imidazole proton (singlet, ~7.8 ppm) vs. Internal Standard signal.

Cross-Validation Strategy: The "Triangulation" Matrix

The core of this guide is the Comparative Analysis . Do not trust a single value. Compare the results from Methods A, B, and C to diagnose sample quality issues.

Data Comparison Table
FeatureHPLC (Method A)Non-Aqueous Titration (Method B)[4]qNMR (Method C)
Primary Output Purity % (Area) & PotencyAbsolute Assay % (w/w)Purity % (w/w) & Structure
Selectivity High (Separates impurities)Low (Sum of all bases)Very High (Atom specific)
Blind Spot Non-UV active impuritiesNon-basic impuritiesParamagnetic impurities
Precision (RSD) < 1.0%< 0.2%< 1.0%
Sample Req. MicrogramsMilligrams (Bulk)Milligrams
The Diagnostic Logic (Decision Matrix)

When analyzing a batch, compare the Assay values. The delta (


) reveals the hidden chemistry.
  • Scenario 1: Titration > HPLC

    • Diagnosis: The sample contains basic impurities that are either co-eluting or have low UV extinction coefficients. Alternatively, the sample contains inorganic basic salts.

    • Action: Check qNMR for non-aromatic basic peaks.

  • Scenario 2: HPLC > Titration

    • Diagnosis: The sample contains neutral/acidic UV-active impurities (which HPLC sees but Titration ignores) OR the sample has high moisture/solvent content (lowering the w/w assay in titration).

    • Action: Perform Karl Fischer (KF) water determination and GC for residual solvents.

  • Scenario 3: qNMR

    
     Titration 
    
    
    
    HPLC
    • Diagnosis: HPLC reference standard potency is likely incorrect or the column is retaining specific impurities irreversibly.

Visualizing the Workflow

The following diagrams illustrate the logical flow for selecting and cross-validating these methods.

Diagram 1: Analytical Cross-Validation Decision Tree

CrossValidation Start Sample: Imidazole API/Intermediate HPLC Method A: HPLC-UV (Purity & Potency) Start->HPLC Titration Method B: Non-Aq Titration (Total Basicity) Start->Titration Compare Compare Assay Values (Calculate Delta) HPLC->Compare Titration->Compare Match Values Match (<1.0% Diff) VALIDATED Compare->Match |A - B| < 1% Mismatch Mismatch (>1.0% Diff) INVESTIGATE Compare->Mismatch |A - B| > 1% Path1 Titration > HPLC (Hidden Bases?) Mismatch->Path1 Path2 HPLC > Titration (Neutrals/Moisture?) Mismatch->Path2 qNMR Method C: qNMR (The Arbiter) Path1->qNMR Confirm Structure KF Karl Fischer / GC (Solvents/Water) Path2->KF Check Mass Balance

Caption: Logic flow for reconciling discrepancies between orthogonal analytical methods.

Diagram 2: Mechanistic Comparison of Detection

Mechanism cluster_0 HPLC-UV Interaction cluster_1 Titration Interaction HPLC_Input Imidazole (Analyte) Column C18 + Ion Pair (Separation) HPLC_Input->Column UV UV Detector (Chromophore Required) Column->UV Result_A Result A: Specific but Blind to Non-UV UV->Result_A Specific Peak Area Tit_Input Imidazole (Base) Endpoint Potentiometric (Charge Change) Tit_Input->Endpoint + Acid Acid HClO4 (Proton Donor) Result_B Result B: Absolute but Blind to Identity Endpoint->Result_B Total Molar Equivalence

Caption: Mechanistic contrast: HPLC relies on hydrophobicity/UV absorption; Titration relies on pKa/basicity.

Experimental Case Study: 2-Methylimidazole Impurity Analysis

Objective: Quantify 2-methylimidazole (2-MI) impurity in an Imidazole raw material batch.

Workflow:

  • HPLC Analysis:

    • The batch showed 99.8% purity. No 2-MI peak was resolved using standard phosphate buffer.

    • Adjustment: Switched to HILIC mode (Silica column, Acetonitrile:Water 90:10). 2-MI eluted distinct from Imidazole.

    • Result: 0.5% 2-MI detected. (HPLC Purity corrected to 99.3%).

  • Titration Cross-Check:

    • The titration assay yielded 99.9% w/w.

    • Interpretation: Since 2-MI is also a base with similar molecular weight (82.1 vs 68.08 g/mol ), it consumes titrant. Titration failed to distinguish the impurity, giving a false high assay.

References

  • BenchChem. (2025).[1][3] Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide. Retrieved from

  • Quora/Pharmacopoeia Discussion. (2020). Comparison of HPLC and Non-Aqueous Titration for Pharmaceutical Assay. Retrieved from

  • MDPI. (2025). Isotope-Labeled Surrogate HPLC-MS/MS for Imidazole Determination. Retrieved from

  • ResearchGate. (2025). Comparative Study of Chromatographic Techniques for Imidazoles. Retrieved from

  • Enovatia. (2025). Advantages of Quantitative NMR (qNMR) for Relative Response Factors. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruction and impart a deep understanding of the chemical principles that underpin these essential safety procedures. This guide is designed for researchers, scientists, and drug development professionals, ensuring that safety and regulatory compliance are seamlessly integrated into your laboratory workflow.

Essential Safety Briefing: Hazard Identification and Personal Protection

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is critical. 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride, like many amine hydrochlorides, should be treated as a hazardous substance. Its properties necessitate strict adherence to safety protocols to mitigate risks of exposure and injury.

Hazard Profile

The primary hazards are associated with its potential corrosivity, irritation, and toxicity. The information below is synthesized from safety data sheets for structurally similar amine and imidazole-containing compounds.

Hazard ClassificationDescription of RiskSupporting Rationale & Sources
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns upon prolonged contact.[1][2]Amine hydrochlorides can be corrosive. The imidazole moiety also contributes to this hazardous property.
Serious Eye Damage Poses a high risk of serious eye damage, potentially leading to blindness.[1][3]Direct contact with the dust or solutions can cause severe and irreversible damage to eye tissue.
Acute Toxicity (Oral) Harmful if swallowed.[2]Ingestion can lead to systemic toxic effects. Do not induce vomiting if swallowed; seek immediate medical attention.[3]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4]Fine powders can be easily aerosolized. All handling of the solid compound should be done in a well-ventilated area.[5][6]
Reproductive Toxicity May be suspected of damaging fertility or the unborn child.[1]This classification necessitates stringent handling procedures to avoid any potential for exposure, particularly for researchers of child-bearing potential.
Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is your primary defense against chemical exposure. Never handle this compound without the following equipment.[6][7]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and airborne dust, preventing severe eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, irritation, and burns. Change gloves immediately if they become contaminated.
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Required when handling the powder outside of a fume hood.Use a NIOSH-approved respirator if dusts are generated. All weighing and transfer of the solid should ideally occur within a chemical fume hood or ventilated enclosure.

The Principle of Waste Segregation: A Chemical Causality Approach

Improper segregation of chemical waste is a primary cause of laboratory accidents.[8][9] 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is an acidic salt. Mixing it with incompatible waste streams can trigger violent and dangerous reactions.

Core Principle: All waste streams containing this compound must be considered hazardous chemical waste and segregated from other waste types.[10][11][12]

Key Incompatibilities:

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): A vigorous acid-base neutralization reaction can occur, generating heat.

  • Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Peroxides): Mixing can create a risk of fire or explosion.[3]

  • Cyanide or Sulfide Waste Streams: Mixing acidic waste with cyanide or sulfide solutions can liberate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8][13]

All waste generated must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][14] This area must be under the direct control of the laboratory personnel generating the waste.

Step-by-Step Disposal Protocols

Follow these distinct procedures based on the physical form of the waste. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][16] Never dispose of this chemical down the drain or in the regular trash.[11][12][15]

Protocol for Solid (Neat) Compound & Contaminated Debris

This procedure applies to expired reagents, unused compound, or solid materials contaminated from a spill (e.g., absorbent pads, contaminated gloves).

  • Container Selection: Obtain a chemically resistant, wide-mouth container with a secure, screw-on cap. The container must be in good condition, free of leaks or cracks.[11][17]

  • Waste Collection: Carefully transfer the solid waste into the designated container. Use spark-proof tools and minimize dust generation.[18] Contaminated debris, such as gloves and weigh boats, should be placed in a clear plastic bag within a pail designated for solid chemical waste.[10]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[17] The label must include:

    • The full, unabbreviated chemical name: "Waste 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride".[15]

    • The date of generation (when the first particle of waste entered the container).[15]

    • The name and contact information of the principal investigator or generating researcher.[15]

    • An accurate indication of the relevant hazards (e.g., Corrosive, Toxic).[15]

  • Storage: Keep the container tightly sealed when not actively adding waste.[17] Store it in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[8][17]

Protocol for Aqueous Solutions

This procedure applies to experimental solutions containing the dissolved compound.

  • Container Selection: Use a compatible, leak-proof container (plastic is often preferred over glass to minimize breakage risk) with a secure screw-top cap.[15]

  • Neutralization (If Permitted by EHS): For purely aqueous waste streams of this compound, neutralization can render the waste less hazardous, though it must still be disposed of as chemical waste. Consult your institution's EHS office before proceeding with any on-site treatment. [19]

    • Work in a chemical fume hood and wear all required PPE.

    • Place the container of aqueous waste in a secondary containment tray on a stir plate.

    • While stirring, slowly add a dilute base (e.g., 1 M sodium bicarbonate) dropwise.

    • Monitor the pH of the solution using pH strips or a calibrated meter.

    • Continue adding base until the pH is between 6.0 and 8.0.[20] This step is crucial to avoid violent reactions that can occur when adding water to acid or vice-versa.[8]

  • Collection and Labeling: Transfer the neutralized (or un-neutralized, if directed) solution into the designated liquid hazardous waste container.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents, including water and the full name of the amine salt, with their estimated concentrations or percentages.[5][15]

  • Storage: Seal the container and store it in the Satellite Accumulation Area with appropriate secondary containment.

Protocol for Contaminated Sharps

This procedure applies to any needles, Pasteur pipettes, or broken glassware contaminated with the compound.

  • Collection: Place all chemically contaminated sharps into a designated, puncture-proof sharps container.[10]

  • Labeling: Clearly label the sharps container as "Chemically Contaminated Sharps" and list the chemical contaminant(s).

  • Disposal: Do not mix with biological or radioactive sharps.[10] Dispose of the full container through your institution's EHS hazardous waste program.

Protocol for Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[13]

  • Triple Rinsing: This is the standard, legally mandated procedure for decontaminating empty containers.[16][17]

    • First Rinse: Add a small amount of a suitable solvent (e.g., water, for this water-soluble compound) to the empty container, equal to about 5-10% of the container's volume.[16]

    • Secure the cap and rinse the interior surfaces thoroughly.

    • Collect the Rinsate: Pour the solvent from the rinse into your designated liquid hazardous waste container. This rinsate is considered hazardous waste.[5][17]

    • Repeat: Perform this rinse-and-collect procedure two more times for a total of three rinses.[5]

  • Drying: Allow the container to air-dry completely in a well-ventilated area, such as the back of a fume hood.[13]

  • Defacing: Completely remove or deface the original manufacturer's label to prevent any confusion.[5][13][16]

  • Final Disposal: Once triple-rinsed, dried, and defaced, the container may be disposed of in the regular laboratory glass waste or trash, according to your institution's policy.[20]

Spill Management

Immediate and correct response to a spill is a component of proper disposal.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills of the solid powder that can be cleaned up by laboratory personnel, proceed. For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's EHS emergency line.[16]

  • Cleanup:

    • Wearing your full PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.[1]

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1][18]

  • Disposal: The cleanup debris is now hazardous waste. Label and dispose of it according to the protocol for solid waste (Section 3.1).[16]

Waste Workflow and Final Disposition

The following diagram illustrates the decision-making process for handling waste streams of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride. The ultimate step for all collected hazardous waste is to schedule a pickup with your institution's EHS office.[15][20] Do not allow waste to accumulate for more than six months in an academic lab.[11]

G Disposal Workflow for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride cluster_0 Waste Identification cluster_1 Processing & Collection cluster_2 Final Disposition Start Identify Waste Stream Solid Solid Compound or Contaminated Debris Start->Solid Liquid Aqueous Solution Start->Liquid Container Empty Reagent Container Start->Container Sharps Contaminated Sharps Start->Sharps CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Neutralize (if applicable), Collect in Labeled Liquid Waste Container Liquid->CollectLiquid Rinse Triple-Rinse with Appropriate Solvent Container->Rinse CollectSharps Collect in Labeled Puncture-Proof Container Sharps->CollectSharps EHS Store in SAA, Contact EHS for Pickup CollectSolid->EHS CollectLiquid->EHS CollectRinsate Collect Rinsate as Liquid Hazardous Waste Rinse->CollectRinsate Deface Air Dry & Deface Label Rinse->Deface CollectRinsate->EHS Trash Dispose as Regular Lab Trash/Glass Deface->Trash CollectSharps->EHS

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Environmental Health & Safety, The University of Texas at Austin. Chemical Waste. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. OSHA Method 40: Methylamine. [Link]

  • Department of Chemistry, University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • Occupational Safety and Health Administration. 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). [Link]

  • Campus Safety Division, University of Florida. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, February 12). SAFETY DATA SHEET - 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.